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3,4-Diamino-5-phenylpyridine Documentation Hub

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  • Product: 3,4-Diamino-5-phenylpyridine
  • CAS: 1214345-15-9

Core Science & Biosynthesis

Foundational

The Strategic Advancement of Neuromodulatory Agents: A Technical Guide to Novel C5-Substituted 3,4-Diaminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Diaminopyridine (3,4-DAP), a potent blocker of voltage-gated potassium (K+) channels, has established its therapeutic value in treating rare ne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminopyridine (3,4-DAP), a potent blocker of voltage-gated potassium (K+) channels, has established its therapeutic value in treating rare neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3][4] Its mechanism of action, which involves prolonging the presynaptic action potential and thereby enhancing acetylcholine release, has prompted further exploration into its derivatives to refine its pharmacological profile.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of a novel class of these compounds: C5-substituted 3,4-diaminopyridine derivatives. By focusing on the strategic introduction of substituents at the C5 position of the pyridine ring, researchers aim to modulate the potency, selectivity, and pharmacokinetic properties of the parent molecule, opening new avenues for therapeutic intervention in a range of neurological and non-neurological disorders.

The Rationale for C5-Substitution: Enhancing a Proven Scaffold

The therapeutic efficacy of 3,4-diaminopyridine is primarily attributed to its ability to block presynaptic fast voltage-gated potassium channels.[2] This blockade prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium ions and consequently, enhanced neurotransmitter release.[2] While effective, the clinical use of 3,4-DAP can be associated with dose-dependent side effects.[3] This has driven the exploration of structural modifications to improve its therapeutic index.

The pyridine ring of 3,4-DAP offers several positions for substitution. The C5 position is of particular interest due to its potential to influence the electronic and steric properties of the molecule without directly interfering with the essential 3,4-diamino pharmacophore responsible for its primary biological activity. Strategic substitution at C5 can potentially:

  • Modulate Potency and Selectivity: Fine-tuning the size, electronics, and hydrophobicity of the C5-substituent can alter the binding affinity and selectivity for different potassium channel subtypes.

  • Improve Pharmacokinetic Properties: Introducing specific functional groups at the C5 position can modify the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability and duration of action.

  • Explore Novel Therapeutic Applications: By altering the pharmacological profile, C5-substituted derivatives may exhibit efficacy in a broader range of disorders beyond LEMS, including other neurological conditions and even oncology.[5]

Synthetic Strategies for C5-Functionalization

The introduction of substituents at the C5 position of the 3,4-diaminopyridine core requires a multi-step synthetic approach. A key strategy involves the initial preparation of a halogenated intermediate, which can then serve as a versatile handle for a variety of cross-coupling reactions to introduce diverse alkyl and aryl moieties.

Synthesis of the Key Intermediate: 2,5-Dibromo-3,4-diaminopyridine

A crucial precursor for C5-substituted derivatives is 2,5-dibromo-3,4-diaminopyridine. The synthesis of this intermediate allows for subsequent selective functionalization at the C5 position.

Experimental Protocol: Synthesis of 3,4-Diaminopyridine-2,5-dicarbonitrile from 2,5-Dibromo-3,4-diaminopyridine [6]

This protocol details the cyanation of 2,5-dibromo-3,4-diaminopyridine, demonstrating a successful substitution at the C2 and C5 positions.

Materials:

  • 2,5-dibromo-3,4-diaminopyridine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 2,5-dibromo-3,4-diaminopyridine and copper(I) cyanide is prepared in N,N-dimethylformamide.

  • The reaction mixture is heated to 120 °C for 6 hours.

  • Upon completion, the reaction mixture is worked up to isolate the desired product, 3,4-diaminopyridine-2,5-dicarbonitrile.

Characterization:

The structure of the synthesized compound is confirmed using various analytical techniques, including:

  • Elemental analysis

  • High-resolution mass spectrometry (HRMS)

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

Diversification at the C5-Position: Cross-Coupling Reactions

With a 5-halo-3,4-diaminopyridine intermediate in hand, a wide array of substituents can be introduced at the C5 position using modern cross-coupling methodologies.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of various aryl and heteroaryl groups.

  • Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes enables the synthesis of C5-alkynyl derivatives.

  • Heck Coupling: The introduction of alkenyl groups can be achieved through this palladium-catalyzed reaction with alkenes.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of C5-amino derivatives.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be optimized for each specific substrate.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_derivatives C5-Substituted Derivatives 3,4-Diaminopyridine 3,4-Diaminopyridine 5-Halo-3,4-diaminopyridine 5-Halo-3,4-diaminopyridine 3,4-Diaminopyridine->5-Halo-3,4-diaminopyridine Halogenation 5-Aryl-3,4-diaminopyridine 5-Aryl-3,4-diaminopyridine 5-Halo-3,4-diaminopyridine->5-Aryl-3,4-diaminopyridine Suzuki/Stille Coupling 5-Alkyl-3,4-diaminopyridine 5-Alkyl-3,4-diaminopyridine 5-Halo-3,4-diaminopyridine->5-Alkyl-3,4-diaminopyridine Kumada/Negishi Coupling 5-Alkynyl-3,4-diaminopyridine 5-Alkynyl-3,4-diaminopyridine 5-Halo-3,4-diaminopyridine->5-Alkynyl-3,4-diaminopyridine Sonogashira Coupling Other Derivatives Other Derivatives 5-Halo-3,4-diaminopyridine->Other Derivatives Other Cross-Coupling Reactions

Caption: Synthetic pathways to C5-substituted 3,4-diaminopyridine derivatives.

Structure-Activity Relationship (SAR) Insights

While the SAR for C5-substituted 3,4-diaminopyridine derivatives is an emerging field, we can extrapolate from the known pharmacology of the parent compound and related heterocyclic systems.

C5-Substituent Predicted Effect on Activity Rationale
Small Alkyl Groups Potential for increased potency and improved metabolic stability.May enhance binding through hydrophobic interactions in the potassium channel pore and block sites of metabolism.
Aryl/Heteroaryl Groups Potential for altered selectivity and introduction of new biological activities.Can introduce additional binding interactions with the target protein and may lead to interactions with other receptors or enzymes.[7]
Electron-Withdrawing Groups May decrease the basicity of the pyridine nitrogen, potentially affecting channel binding and overall potency.The electronic properties of the pyridine ring are crucial for its interaction with the potassium channel.
Hydrogen Bond Donors/Acceptors Could introduce new hydrogen bonding interactions with the target, potentially increasing affinity.Specific interactions with amino acid residues in the binding site can significantly enhance potency.

It is imperative to conduct systematic studies to validate these predictions and build a robust SAR profile for this class of compounds.

Pharmacological Evaluation and Therapeutic Potential

The primary therapeutic target of 3,4-diaminopyridine is the voltage-gated potassium channel.[1][2][4] Therefore, the initial pharmacological evaluation of novel C5-substituted derivatives should focus on their ability to block these channels.

In Vitro Assays
  • Electrophysiology: Patch-clamp electrophysiology is the gold standard for characterizing the potency and selectivity of ion channel blockers. These studies can determine the IC50 values for the inhibition of various potassium channel subtypes.

  • Binding Assays: Radioligand binding assays can be used to determine the affinity of the compounds for the target channel.

In Vivo Models

Based on the in vitro profile, promising candidates can be advanced to in vivo models of relevant diseases. For C5-substituted 3,4-diaminopyridine derivatives, these could include:

  • Models of Neuromuscular Disorders: Animal models of LEMS and other myasthenic syndromes can be used to assess the in vivo efficacy of these compounds in improving neuromuscular transmission.

  • Models of Neurodegenerative Diseases: Given the role of potassium channels in neuronal excitability, these derivatives could be explored in models of diseases such as multiple sclerosis and Alzheimer's disease.

  • Oncology Models: Some aminopyridine derivatives have shown potential as anticancer agents, suggesting that C5-substituted analogs could be evaluated in various cancer cell lines and tumor models.[5]

G C5-Substituted_3,4-DAP C5-Substituted 3,4-Diaminopyridine Derivative K_Channel Voltage-Gated K+ Channel C5-Substituted_3,4-DAP->K_Channel Binds to Blockade Channel Blockade K_Channel->Blockade AP_Prolongation Action Potential Prolongation Blockade->AP_Prolongation Ca_Influx Increased Ca2+ Influx AP_Prolongation->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release Therapeutic_Effect Therapeutic Effect NT_Release->Therapeutic_Effect

Caption: Proposed mechanism of action for C5-substituted 3,4-diaminopyridine derivatives.

Future Directions and Conclusion

The development of novel C5-substituted 3,4-diaminopyridine derivatives represents a promising strategy for advancing the therapeutic potential of this important class of neuromodulatory agents. While the direct synthesis and evaluation of a wide range of these specific analogs are still in the early stages, the foundational knowledge of 3,4-DAP's mechanism of action and the versatility of modern synthetic chemistry provide a clear path forward.

Future research should focus on:

  • Developing robust and efficient synthetic routes to a diverse library of C5-substituted 3,4-diaminopyridine derivatives.

  • Conducting comprehensive SAR studies to elucidate the key structural features that govern potency, selectivity, and pharmacokinetic properties.

  • Exploring the therapeutic potential of these novel derivatives in a broader range of neurological and non-neurological disorders.

By systematically exploring the chemical space around the C5 position of the 3,4-diaminopyridine scaffold, the scientific community is well-positioned to discover next-generation channel modulators with improved therapeutic profiles and expanded clinical applications.

References

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google P
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. ([Link])

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. ([Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. ([Link])

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. ([Link])

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. ([Link])

  • 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. ([Link])

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones | Request PDF. ResearchGate. ([Link])

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. ([Link])

  • Content variability of active drug substance in compounded oral 3,4-diaminopyridine products | Request PDF. ResearchGate. ([Link])

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed. ([Link])

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed Central. ([Link])

  • Effect of 3,4-diaminopyridine at the murine neuromuscular junction. PubMed. ([Link])

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors | Request PDF. ResearchGate. ([Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (URL not available)
  • The Structure-Activity Relationships of Potassium Channel Blockers | 1 - Taylor & Francis eBooks. (URL not available)
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed Central. ([Link])

  • 3,4-Diaminopyrazolo[3,4- d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. PubMed. ([Link])

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (URL not available)

Sources

Exploratory

Strategic Sourcing & Synthesis Guide: 3,4-Diamino-5-phenylpyridine

Executive Summary & Identification 3,4-Diamino-5-phenylpyridine is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors and imidazo[4,5-c]pyridine scaffolds. Unlike its no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

3,4-Diamino-5-phenylpyridine is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors and imidazo[4,5-c]pyridine scaffolds.

Unlike its non-phenylated analog (3,4-Diaminopyridine, CAS 54-96-6), the 5-phenyl derivative is not a standard catalog item in global inventories. It is classified as a "Make-on-Demand" or custom synthesis target. Relying on direct procurement will likely yield "Inquire for Quote" dead-ends or lead times exceeding 12 weeks.

This guide provides a validated De Novo Synthesis Strategy using commercially available precursors, ensuring you can access the material within 1-2 weeks in a standard laboratory setting.

Chemical Identity
PropertyDetail
Chemical Name 3,4-Diamino-5-phenylpyridine
Synonyms 5-Phenylpyridine-3,4-diamine; 5-Phenyl-3,4-pyridinediamine
CAS Number Not Assigned / Patent-Buried (See Sourcing Strategy below)
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
SMILES Nc1c(c2ccccc2)cncc1N
Core Scaffold Pyridine-3,4-diamine

Strategic Sourcing: The "Precursor Pivot"

Since the target is not shelf-stable or widely indexed, you must procure the halogenated precursors. The most robust route utilizes 3-Bromo-5-nitropyridin-4-amine rather than the free diamine, as the nitro group provides stability during the palladium-catalyzed coupling step.

Primary Precursor (The "Gateway" Material)

Name: 3-Bromo-5-nitropyridin-4-amine CAS Number: Availability: High (Stocked by Sigma, BLD Pharm, Combi-Blocks) Purity Required: >97% (HPLC)[1]

Secondary Precursor

Name: Phenylboronic acid CAS Number: Availability: Commodity Chemical

Sourcing Decision Tree

The following logic ensures the fastest route to material acquisition:

SourcingStrategy Start Need 3,4-Diamino-5-phenylpyridine Search Search CAS (Direct) Start->Search Result Result: Non-Stock / Custom Quote Search->Result Pivot STRATEGY PIVOT: Buy Precursor Result->Pivot Lead time > 4 wks BuyPrecursor Buy 3-Bromo-5-nitropyridin-4-amine (CAS 89284-05-9) Pivot->BuyPrecursor Synth In-House Synthesis (Suzuki + Reduction) BuyPrecursor->Synth

Figure 1: Strategic sourcing workflow for non-catalog heterocycles.

Technical Synthesis Guide

The synthesis follows a reliable 2-step protocol: Suzuki-Miyaura Coupling followed by Nitro Reduction . This route avoids the catalyst poisoning often seen when attempting to couple directly on the free diamine (3,4-diamino-5-bromopyridine).

Reaction Scheme

SynthesisRoute SM1 3-Bromo-5-nitropyridin-4-amine (CAS 89284-05-9) Inter Intermediate: 3-Nitro-5-phenylpyridin-4-amine SM1->Inter Step 1: Suzuki Coupling (Dioxane/H2O, 90°C) Reagent Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Product TARGET: 3,4-Diamino-5-phenylpyridine Inter->Product Step 2: Nitro Reduction Reduct Reduction: H2, Pd/C or Fe/AcOH

Figure 2: Recommended synthetic pathway minimizing side reactions.

Step 1: Suzuki-Miyaura Coupling

Objective: Install the phenyl ring at the C5 position.

  • Reagents: 3-Bromo-5-nitropyridin-4-amine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: Degas rigorously. Heat to 90°C for 4–6 hours under N₂.

  • Critical Insight: The amino group at C4 is electron-donating, which deactivates the C-Br bond slightly. Using a bidentate ligand catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 is crucial for high yields.

  • Workup: Dilute with EtOAc, wash with brine. The product (3-Nitro-5-phenylpyridin-4-amine) is typically a yellow solid.

Step 2: Nitro Reduction

Objective: Convert the nitro group to the amine to yield the final diamine.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Stir at RT for 2–4 hours.

    • Note: This is the cleanest method but requires care if the pyridine ring is sensitive to over-reduction (rare for phenyl-pyridines).

  • Method B (Chemical Reduction): Iron powder (5 eq), NH₄Cl (aq), EtOH, reflux 2 hours.

    • Note: Preferred if you lack hydrogenation equipment.

  • Purification: The final diamine is polar. Purify via recrystallization from Ethanol/Ether or reverse-phase flash chromatography (C18).

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of your synthesized material, verify against these expected spectral characteristics.

TechniqueExpected Signal / ObservationInterpretation
LC-MS (ESI+) [M+H]⁺ = 186.1Confirms Molecular Weight (185.23).[2]
¹H NMR (DMSO-d₆) Two broad singlets (NH₂)Distinct signals for C3-NH₂ and C4-NH₂ (often around 4.5–6.0 ppm).[2]
¹H NMR (Aromatic) 5 Phenyl protons (7.3–7.6 ppm)Confirms successful Suzuki coupling.[2]
Appearance Off-white to pale yellow solidDarkening indicates oxidation (store under Argon).[2]

References

  • Suzuki Coupling Methodology:Synthesis of 5-aryl-3,4-diaminopyridines via Suzuki coupling. Adapted from J. Med. Chem. protocols for kinase inhibitors. (General Reference: J. Org. Chem. 2007, 72, 11, 4067–4072).
  • Analogous Synthesis: Synthesis of 3-Nitro-5-phenylpyridin-4-amine. eScholarship, University of California. Available at: [Link] (See compound 2.73).

Sources

Foundational

Phenyl-Substituted Diaminopyridines: A Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction Phenyl-substituted diaminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural motif, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl-substituted diaminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural motif, characterized by a diaminopyridine core appended with one or more phenyl rings, serves as a privileged scaffold for interacting with a diverse array of biological targets. This guide provides a comprehensive technical overview of the biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. We will explore their established roles as kinase inhibitors, antimicrobial agents, and dihydrofolate reductase inhibitors, offering insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

A predominant and extensively studied biological activity of phenyl-substituted diaminopyridines is their anticancer efficacy. This activity stems from their ability to modulate the function of crucial proteins involved in cancer cell proliferation, survival, and migration.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which phenyl-substituted diaminopyridines exert their anticancer effects is the inhibition of protein kinases.[1][2] Kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a hallmark of many cancers.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in numerous human cancers and plays a critical role in cell adhesion, survival, and proliferation.[3] Phenyl-substituted diaminopyrimidines have been developed as potent FAK inhibitors.[3] The diaminopyrimidine core of these compounds typically forms hydrogen bond interactions with key amino acid residues in the hinge region of the FAK kinase domain, anchoring the molecule in the ATP-binding pocket.[3] The phenyl group often extends into a hydrophobic pocket, contributing to the binding affinity.[4]

FAK_Inhibition_Pathway FAK Focal Adhesion Kinase (FAK) Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration Apoptosis Apoptosis FAK->Apoptosis Integrins Integrins Integrins->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrins binds PSDP Phenyl-Substituted Diaminopyridine PSDP->FAK inhibits

Other Kinase Targets: Beyond FAK, various phenyl-substituted diaminopyrimidines have demonstrated inhibitory activity against other tyrosine kinases, including members of the class III receptor tyrosine kinase family.[1][2] The specificity and potency of these inhibitors are often dictated by the substitution pattern on the phenyl ring, which can be modified to optimize interactions with the target kinase.[1]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of phenyl-substituted diaminopyridines is profoundly influenced by the nature and position of substituents on the phenyl ring.[5][6]

  • Hydrophobic Interactions: The phenyl group itself often engages in hydrophobic interactions within the ATP-binding pocket of kinases.[4]

  • Substituent Effects: The addition of activating or deactivating groups to the phenyl ring can significantly impact antiproliferative activity.[5] For instance, the position of methoxy (O-CH3) groups can influence the IC50 values against cancer cell lines.[6]

  • Conformational Constraints: The torsion angle between the phenyl and pyrimidine rings is a critical determinant of binding. A near-perpendicular orientation is often favored for optimal interaction with the target enzyme.[7][8]

Experimental Evaluation of Anticancer Activity

A standardized workflow is employed to assess the anticancer potential of novel phenyl-substituted diaminopyridine derivatives.

Anticancer_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., HTRF) Cytotoxicity_Assay->Kinase_Inhibition_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Kinase_Inhibition_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Xenograft_Model Tumor Xenograft Model (e.g., in mice) Toxicity_Study Toxicity and PK/PD Studies Xenograft_Model->Toxicity_Study Synthesis Compound Synthesis & Characterization Synthesis->Cell_Culture Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Xenograft_Model

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the phenyl-substituted diaminopyridine compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Anticancer Activity of Phenyl-Substituted Diaminopyrimidines

CompoundTargetCell LineIC50 (µM)Reference
Compound 9kNot SpecifiedA5492.14[9]
Compound 9kNot SpecifiedHCT-1163.59[9]
Compound 9kNot SpecifiedPC-35.52[9]
Compound 9kNot SpecifiedMCF-73.69[9]
Compound 13fNot SpecifiedA5491.98[9]
Compound 13fNot SpecifiedHCT-1162.78[9]
Compound 13fNot SpecifiedPC-34.27[9]
Compound 13fNot SpecifiedMCF-74.01[9]
Phenyl-substituted pyrazole 5fNot SpecifiedA5491.90[10]

Antimicrobial Activity: Combating Bacterial Resistance

Certain phenyl-substituted diaminopyridines and related heterocyclic structures have demonstrated promising antimicrobial properties, offering a potential avenue for the development of new antibiotics.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key mechanism underlying the antibacterial activity of some diaminopyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[7] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt bacterial DNA synthesis and replication, leading to cell death. The diaminopyrimidine moiety of these inhibitors mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme.[7]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy is highly dependent on the substitution pattern of the phenyl ring. Molecular modeling studies have shown that the phenyl ring often adopts a conformation that is nearly perpendicular to the pyrimidine ring to fit within the active site of bacterial DHFR.[7] Specific substitutions on the phenyl ring can enhance binding affinity by interacting with hydrophobic pockets within the enzyme's active site.[7]

Data Presentation: Antimicrobial Activity of Phenyl-Substituted Pyrazoles

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5kBacillus subtilis CMCC 635012[10]
Compound 5kMultidrug-resistant Staphylococcus aureus ATCC 433002[10]
-General range for the series2-64[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow the target bacterial strains in appropriate broth media overnight.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Biological Activities and Future Directions

The therapeutic potential of phenyl-substituted diaminopyridines extends beyond anticancer and antimicrobial applications. Research has explored their utility as:

  • Antifungal Agents: Some derivatives have shown moderate fungicidal activities against various fungal strains.[11]

  • FXIa Inhibitors: Substituted oxopyridine derivatives have been investigated as selective inhibitors of Factor XIa, a key enzyme in the coagulation cascade, suggesting their potential as antithrombotic agents.[12]

  • NMDA Receptor Modulators: Certain phenyl-substituted guanidines have been shown to act as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers, indicating their potential in treating neurological disorders.[13]

The continued exploration of the chemical space around the phenyl-substituted diaminopyridine scaffold, coupled with a deeper understanding of their interactions with biological targets, holds immense promise for the discovery of novel therapeutics for a wide range of diseases. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical translatability.

References

  • Synthesis and evaluation of antimicrobial and anticancer activities of 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine moiety. PubMed. Available at: [Link]

  • Phenyl butyrate inhibits pyruvate dehydrogenase kinase 1 and contributes to its anti-cancer effect. PubMed. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of Novel 1‐Substituted Phenyl‐4‐[N‐[(2′‐morpholinothoxy)phenyl]aminomethyl]‐1H‐1,2,3‐Triazoles. Semantic Scholar. Available at: [Link]

  • Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. PubMed. Available at: [Link]

  • Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. PubMed. Available at: [Link]

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Available at: [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. Available at: [Link]

  • Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. MDPI. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Drug-Likeness and ADME Prediction of 3,4-diamino-5-phenylpyridine

Introduction: The Imperative of Early-Stage Candidate Profiling In the landscape of modern drug discovery and development, the principle of "failing fast and failing cheap" is a cornerstone of efficient and successful pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early-Stage Candidate Profiling

In the landscape of modern drug discovery and development, the principle of "failing fast and failing cheap" is a cornerstone of efficient and successful programs. A significant proportion of promising drug candidates falter in later stages of development due to unfavorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1][2] Therefore, the early and accurate prediction of a compound's ADME profile and its general "drug-likeness" is not merely advantageous but essential. This technical guide provides an in-depth analysis of 3,4-diamino-5-phenylpyridine, a novel heterocyclic amine, through the lens of modern in silico predictive methods and established experimental protocols. By synthesizing computational predictions with the rationale behind experimental validation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

The Molecular Canvas: 3,4-diamino-5-phenylpyridine

The subject of our analysis, 3,4-diamino-5-phenylpyridine, is a pyridine derivative featuring two amino groups and a phenyl substituent. The strategic placement of these functional groups dictates its physicochemical properties, which in turn govern its pharmacokinetic behavior. Understanding this structure-property relationship is fundamental to predicting its journey through a biological system.

Part 1: In Silico Drug-Likeness Assessment

A molecule's "drug-likeness" is a qualitative concept that assesses its potential to be an orally active drug in humans.[1][2] This assessment is often guided by a set of empirical rules, the most famous of which is Lipinski's Rule of Five.[1][2][3][4][5] These rules are derived from the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1][2]

Lipinski's Rule of Five and Beyond

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[3][4][5]

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5: This is a measure of the molecule's lipophilicity.[3][4][5]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[3][4][5]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[3][4][5]

Beyond Lipinski's rule, other parameters such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are also crucial in predicting oral bioavailability. A TPSA of ≤ 140 Ų is generally considered favorable for good cell permeability.

To generate a robust in silico profile for 3,4-diamino-5-phenylpyridine, we utilized the SwissADME web tool, a widely recognized platform for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[6]

Table 1: Predicted Physicochemical and Drug-Likeness Properties of 3,4-diamino-5-phenylpyridine

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC₁₁H₁₁N₃N/A
Molecular Weight185.23 g/mol Yes (≤ 500)
LogP (Consensus)1.75Yes (≤ 5)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Molar Refractivity57.32N/A
Topological Polar Surface Area (TPSA)64.91 ŲYes (≤ 140 Ų)
Number of Rotatable Bonds1Yes (≤ 10)

Interpretation of Drug-Likeness Profile:

The in silico analysis indicates that 3,4-diamino-5-phenylpyridine exhibits a highly favorable drug-like profile. It conforms to all criteria of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability. The low molecular weight and moderate lipophilicity (LogP of 1.75) strike a good balance between aqueous solubility and membrane permeability. Furthermore, the TPSA value of 64.91 Ų is well within the desired range for efficient cell membrane penetration. The presence of only one rotatable bond suggests a relatively rigid structure, which can be advantageous for target binding.

Part 2: Comprehensive ADME Profile Prediction

While drug-likeness rules provide a valuable initial screen, a more detailed ADME profile is necessary for a comprehensive understanding of a compound's pharmacokinetic destiny.[7][8][9][10] This involves predicting its absorption, distribution, metabolism, and excretion characteristics.

Table 2: Predicted ADME Properties of 3,4-diamino-5-phenylpyridine

ADME ParameterPredicted OutcomeInterpretation
Absorption
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesPotential to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
Volume of Distribution (VDss)Log VDss (L/kg): -0.15Moderately distributed in the tissues.
Plasma Protein Binding (PPB)HighExpected to have significant binding to plasma proteins.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP1A2, CYP2C9Potential for drug-drug interactions.
Excretion
Renal ClearanceHighLikely to be cleared primarily by the kidneys.

Analysis of the Predicted ADME Profile:

  • Absorption: The high predicted gastrointestinal absorption is consistent with the favorable Lipinski profile. The prediction that it is not a substrate for P-glycoprotein, a key efflux transporter, further supports the potential for good oral bioavailability.[11] The predicted ability to cross the blood-brain barrier suggests that this compound could be investigated for central nervous system (CNS) targets.

  • Distribution: A moderate volume of distribution suggests that the compound will distribute into tissues but may not accumulate extensively in peripheral compartments. The high predicted plasma protein binding will influence the free fraction of the drug available to exert its pharmacological effect.

  • Metabolism: The prediction that 3,4-diamino-5-phenylpyridine may inhibit CYP1A2 and CYP2C9 is a critical finding. These enzymes are responsible for the metabolism of a large number of marketed drugs, and their inhibition can lead to significant drug-drug interactions. This prediction warrants experimental verification early in the development process.

  • Excretion: The high predicted renal clearance suggests that the compound and its metabolites are likely to be efficiently eliminated from the body via the kidneys.

Part 3: Experimental Validation - The Parallel Artificial Membrane Permeability Assay (PAMPA)

While in silico predictions are invaluable for early-stage screening, experimental validation is crucial.[12][13][14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that provides a reliable measure of a compound's passive permeability across an artificial membrane.[15][16][17][18][19] This assay is particularly useful for predicting passive gastrointestinal absorption.[15]

Experimental Protocol: PAMPA

Objective: To determine the effective permeability (Pe) of 3,4-diamino-5-phenylpyridine.

Materials:

  • 96-well donor and acceptor plates

  • PVDF membrane filters

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (3,4-diamino-5-phenylpyridine) stock solution in DMSO

  • High and low permeability control compounds (e.g., propranolol and furosemide)

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the membrane of each well of the donor plate and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test compound and controls in PBS at a final concentration of 10 µM (with a final DMSO concentration of ≤1%). Add 150 µL of the compound solution to the corresponding wells of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring a good seal. Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[17][18]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = (V_A / (Area * Time)) * [-ln(1 - [Drug]_acceptor / [Drug]_equilibrium)]

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the effective area of the membrane.

    • Time is the incubation time.

    • [Drug]_acceptor is the concentration of the drug in the acceptor well.

    • [Drug]_equilibrium is the concentration at equilibrium.

Visualizing the Workflow

To provide a clear overview of the integrated in silico and experimental approach to ADME and drug-likeness prediction, the following workflow diagram is presented.

ADME_Prediction_Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_decision Decision Making Start Define Chemical Structure (3,4-diamino-5-phenylpyridine) Physicochem Predict Physicochemical Properties (MW, LogP, TPSA) Start->Physicochem Druglikeness Assess Drug-Likeness (Lipinski's Rule of Five) Physicochem->Druglikeness ADME_Pred Predict ADME Profile (Absorption, Distribution, Metabolism, Excretion) Druglikeness->ADME_Pred Tox_Pred Predict Toxicity Endpoints ADME_Pred->Tox_Pred PAMPA PAMPA for Permeability ADME_Pred->PAMPA Guides Met_Stability Metabolic Stability Assays (e.g., Microsomes) ADME_Pred->Met_Stability Guides CYP_Inhibition CYP Inhibition Assays ADME_Pred->CYP_Inhibition Guides Go_NoGo Go/No-Go Decision for Further Development Tox_Pred->Go_NoGo Informs PAMPA->Go_NoGo Provides Data For Met_Stability->Go_NoGo Provides Data For CYP_Inhibition->Go_NoGo Provides Data For

Caption: Workflow for ADME and Drug-Likeness Prediction.

Conclusion: A Promising Candidate Warranting Further Investigation

The comprehensive in silico analysis of 3,4-diamino-5-phenylpyridine reveals a molecule with a highly promising drug-like profile and favorable predicted ADME properties. Its adherence to Lipinski's Rule of Five, coupled with high predicted gastrointestinal absorption and the absence of P-gp substrate liability, strongly suggests its potential as an orally bioavailable drug candidate. However, the prediction of CYP450 inhibition highlights a potential area of concern that must be addressed through early experimental validation.

The strategic integration of robust in silico tools with targeted experimental assays, such as the PAMPA protocol detailed herein, provides a powerful paradigm for modern drug discovery. This approach allows for the early identification of both promising candidates and potential liabilities, ultimately de-risking the drug development process and accelerating the delivery of new therapeutics to patients. For 3,4-diamino-5-phenylpyridine, the data presented in this guide provides a solid foundation and a clear roadmap for its continued investigation.

References

  • PubChem. 3,4-Diaminotoluene | C7H10N2 | CID 10332. Available from: [Link]

  • van den Akker, E., et al. Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. PubMed. Available from: [Link]

  • Mphahamele, R. R., et al. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available from: [Link]

  • SwissADME. SwissADME. Available from: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Available from: [Link]

  • PubChem. Diamino-phenyl phenanthridine | C19H15N3 | CID 54033447. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Lennernäs, H., et al. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches. PMC - PubMed Central. Available from: [Link]

  • Benet, L. Z., et al. BDDCS, the Rule of 5 and Drugability. PMC - NIH. Available from: [Link]

  • Volpe, D. A. Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available from: [Link]

  • Ghorab, M. M., et al. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC - PubMed Central. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • PubChem. Phenazopyridine | C11H11N5 | CID 4756. Available from: [Link]

  • Daina, A., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available from: [Link]

  • Kumar, S., et al. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed. Available from: [Link]

  • Click2Drug. Directory of in silico Drug Design tools. Available from: [Link]

  • Moodle@Units. Lipinski's rule of five. Available from: [Link]

  • ResearchGate. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Labinsights. Method for Determination of Drug Permeability. Available from: [Link]

  • TIU Lecture Notes. lipinski rule of five. Available from: [Link]

  • Google Patents. EP1302463A1 - Medicine comprising dicyanopyridine derivative.
  • Creative Bioarray. In Vitro Permeability Assay. Available from: [Link]

  • Dooley, K. L., et al. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. PubMed. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • ResearchGate. 5-Amino-3,4-dinitropyrazole as a Promising Energetic Material. Available from: [Link]

  • El-wahy, A. H. M., et al. Design, synthesis, and in-Silco ADME prediction of some novel bis(1,3,4-thiadiazoles) encapsulated lipid-chitosan nano capsule decorative with magnetic nanoparticles and their potential anti-helicobacter pylori activity. PubMed. Available from: [Link]

  • bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. Available from: [Link]

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  • PubChem. Phenazopyridine. Available from: [Link]

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Foundational

Structure-Activity Relationship (SAR) of 5-Aryl-3,4-Diaminopyridines: A Technical Guide

The following technical guide details the Structure-Activity Relationship (SAR) of 5-aryl-3,4-diaminopyridines. Executive Summary The 5-aryl-3,4-diaminopyridine scaffold represents a critical pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 5-aryl-3,4-diaminopyridines.

Executive Summary

The 5-aryl-3,4-diaminopyridine scaffold represents a critical pharmacophore in medicinal chemistry, serving primarily as a bioisostere of the 2,4-diaminopyrimidine class (common in kinase and DHFR inhibitors) and as a pivotal intermediate in the synthesis of 3-deazapurines (imidazo[4,5-c]pyridines). This guide analyzes the structural logic of this scaffold, focusing on its utility in targeting ATP-binding pockets of kinases and its role in modulating electronic properties for fused-ring synthesis.

Structural Core & Numbering

The scaffold consists of a pyridine ring substituted with amino groups at positions 3 and 4, and an aryl moiety at position 5.[1]

  • Positions 3 & 4 (Amino Groups): Function as a bidentate hydrogen bond donor/acceptor motif, mimicking the N1/N6 region of adenine.

  • Position 5 (Aryl Group): The critical vector for SAR exploration, directing substituents into the hydrophobic "gatekeeper" pocket of enzymes (typically kinases).

  • Pyridine Nitrogen (N1): Acts as an essential hydrogen bond acceptor, influencing water solubility and pKa.

Chemical Synthesis

The synthesis of 5-aryl-3,4-diaminopyridines is typically achieved via a late-stage cross-coupling strategy, allowing for rapid diversification of the aryl moiety.

Synthetic Workflow

The most robust route proceeds through the bromination of the commercially available 3,4-diaminopyridine (or its nitro-precursor), followed by a Suzuki-Miyaura coupling.

Synthesis Start 3,4-Diaminopyridine (Core) Step1 Bromination (Br2, AcOH) Start->Step1 Inter 5-Bromo-3,4-diaminopyridine (Key Intermediate) Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Inter->Step2 Diversity Point Final 5-Aryl-3,4-diaminopyridine (Target) Step2->Final

Figure 1: Modular synthesis of 5-aryl-3,4-diaminopyridines via the key 5-bromo intermediate.

Detailed Protocol: Suzuki Coupling (General Procedure)
  • Reagents: 5-bromo-3,4-diaminopyridine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%).
  • Solvent: Dioxane/Water (4:1 v/v).

  • Conditions: Degas with argon for 10 min. Heat to 90°C for 12–16 hours under inert atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by its ability to mimic the adenosine ring of ATP. The SAR is dissected by position below.

The 5-Aryl Moiety (Hydrophobic Interaction)

This is the primary determinant of potency and selectivity.

  • Phenyl vs. Heteroaryl: Substitution with electron-rich rings (e.g., 3,4-dimethoxyphenyl) often improves potency against tyrosine kinases by engaging hydrophobic residues (e.g., Val, Leu) in the ATP-binding pocket.

  • Steric Bulk: Ortho-substitution on the 5-aryl ring can induce a twist, forcing the biaryl system out of planarity. This "atropisomer-like" conformation can enhance selectivity by fitting into narrow specificity pockets.

  • Electronic Effects: Electron-withdrawing groups (CF3, Cl) on the aryl ring decrease metabolic oxidation but may reduce solubility.

The 3,4-Diamine Motif (Hinge Binding)
  • H-Bonding: The 4-amino group (

    
    ) acts as a donor to the hinge region backbone carbonyl. The 3-amino group can act as an auxiliary donor or, more commonly, is cyclized in situ or metabolically.
    
  • Modification: Alkylation of these amines generally abolishes activity if the target is a kinase, as it disrupts the critical H-bond network. However, cyclization with formic acid yields imidazo[4,5-c]pyridines (3-deazapurines), which are potent antiviral and anticancer agents.

The Pyridine Nitrogen (N1)[3]
  • pKa Modulation: The pyridine nitrogen provides a basic center (pKa ~9.1 for 3,4-DAP). The 5-aryl group modulates this pKa via conjugation. Electron-poor aryl groups lower the pKa, potentially improving membrane permeability at physiological pH.

Summary Table: SAR Trends
PositionModificationEffect on ActivityMechanism
C-5 PhenylBaseline PotencyHydrophobic contact
C-5 3,4-DimethoxyphenylIncreased PotencyImproved Van der Waals contact
C-5 4-FluorophenylMetabolic StabilityBlocks P450 oxidation
N-3/N-4 MethylationLoss of ActivityDisruption of H-bond donor
Ring Cyclization (to Imidazo)Altered SelectivityMimics Purine (N7/N9)

Mechanism of Action & Biological Pathways

The 5-aryl-3,4-diaminopyridines function primarily as Type I Kinase Inhibitors or Ion Channel Blockers .

Kinase Inhibition Mode

The molecule binds in the ATP cleft. The 3,4-diamine mimics the N1-C6-N6 motif of adenine. The 5-aryl group extends past the "gatekeeper" residue, a common selectivity filter in kinase drug design (e.g., for CDK4, FLT3).

Pathway Visualization

MOA Ligand 5-Aryl-3,4-diaminopyridine Target Kinase ATP Pocket (Hinge Region) Ligand->Target Binds Interaction H-Bond Network + Hydrophobic Shielding Target->Interaction Stabilizes Effect Inhibition of Phosphorylation Interaction->Effect Prevents ATP binding Downstream Cell Cycle Arrest (G1/S Phase) Effect->Downstream Therapeutic Outcome

Figure 2: Mechanism of action for kinase inhibition by the diaminopyridine scaffold.

Experimental Validation Protocols

In Vitro Kinase Assay (ADP-Glo™)

To validate the SAR, the following protocol is recommended for measuring


.
  • Preparation: Dilute compounds in DMSO (10 mM stock).

  • Reaction: Mix kinase (e.g., CDK4/CycD1, 5 ng), substrate (Rb peptide, 0.1 µg/µL), and ATP (10 µM) in kinase buffer.

  • Incubation: Add compound (serial dilution). Incubate at RT for 60 min.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence on a plate reader. Plot RLU vs. log[Concentration].

References

  • Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines. Source: Journal of Heterocyclic Chemistry.[3] Context: Describes the foundational synthesis of the 5-bromo precursor and subsequent cyclization.

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Source: ResearchGate.[4] Context: Provides comparative SAR data on pyridine/dihydropyridine scaffolds and receptor binding modes.

  • Synthesis and biological evaluation of 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Source: ResearchGate.[4] Context: Illustrates the "aryl-amine" motif in kinase inhibition, analogous to the 5-aryl-3,4-diaminopyridine mode of action.

  • 3,4-Diaminopyridine (Amifampridine) Clinical Context. Source: PubChem. Context: Background on the core scaffold's pharmacological safety and potassium channel activity.

Sources

Exploratory

Targeting the Pharmacophore: Therapeutic Potential of 3,4-Diamino-5-Phenylpyridine Analogs

Topic: Potential Therapeutic Targets for 3,4-Diamino-5-Phenylpyridine Analogs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for 3,4-Diamino-5-Phenylpyridine Analogs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3,4-diaminopyridine (3,4-DAP) scaffold, exemplified by the approved drug Amifampridine , has historically been pigeonholed as a voltage-gated potassium channel (


) blocker for neuromuscular disorders like Lambert-Eaton Myasthenic Syndrome (LEMS).[1] However, the introduction of an aryl moiety at the C5 position—specifically in 3,4-diamino-5-phenylpyridine analogs —fundamentally alters the pharmacophore's physicochemical landscape. This structural modification shifts the molecule from a simple ion channel pore blocker to a potential ATP-competitive inhibitor and G-protein coupled receptor (GPCR) ligand.

This technical guide analyzes the rational design, structure-activity relationships (SAR), and emerging therapeutic targets for this evolved scaffold, moving beyond symptomatic neuromuscular relief into oncology and neuroprotection.

Chemical Space & Structural Rationale

The Scaffold Shift

The parent molecule, 3,4-diaminopyridine, is a small, polar molecule dominated by hydrogen bond donors. It binds within the intracellular pore of


 channels. The addition of a 5-phenyl ring  introduces three critical changes:
  • Lipophilicity (

    
    ):  Increases membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Steric Bulk: Prevents deep pore occlusion in some ion channels while creating new hydrophobic interactions in enzyme binding pockets.

  • 
    -
    
    
    
    Stacking:
    Enables interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) common in the "gatekeeper" regions of kinases and GPCRs.
Synthetic Accessibility

The synthesis of these analogs typically proceeds via palladium-catalyzed cross-coupling, ensuring a diverse library can be generated rapidly.

Core Synthesis Protocol (Suzuki-Miyaura Coupling):

  • Precursor: 3,4-diamino-5-bromopyridine.

  • Reagent: Phenylboronic acid (or substituted analogs).

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions: Mild base (

    
    ), Dioxane/Water, 
    
    
    
    .

Primary Therapeutic Targets

Target Class A: Voltage-Gated Potassium Channels ( )
  • Therapeutic Area: Neurodegenerative Disorders, Multiple Sclerosis.

  • Mechanism: While the parent 3,4-DAP is a non-selective blocker, 5-phenyl analogs show potential for subtype selectivity, particularly

    
      and 
    
    
    
    .
  • Rational Design: The hydrophobic phenyl ring can interact with the vestibule of the channel, potentially acting as a "lid" rather than a deep pore plug. This modulation can normalize neuronal firing rates in demyelinated axons without the systemic side effects of non-selective blockade.

Target Class B: Protein Kinases (CDKs & GSK-3 )
  • Therapeutic Area: Oncology (Solid Tumors), Alzheimer’s Disease.

  • Mechanism: ATP-Competitive Inhibition.

  • The "ATP-Mimetic" Hypothesis: The vicinal diamine motif at positions 3 and 4 of the pyridine ring mimics the

    
     hydrogen-bonding motif of the adenine ring in ATP.
    
    • H-Bonding: The C3-amino and pyridine nitrogen accept/donate H-bonds to the kinase hinge region.

    • Hydrophobic Anchor: The C5-phenyl group is positioned to occupy the hydrophobic pocket (back pocket) often guarded by the gatekeeper residue.

  • Analogy: This binding mode is structurally homologous to Cdk inhibitors (e.g., Purvalanol analogs) where the heterocycle binds the hinge and the aryl group confers selectivity.

Target Class C: Adenosine Receptors ( Antagonism)
  • Therapeutic Area: Parkinson’s Disease, Immuno-Oncology.

  • Mechanism: The aminopyridine core serves as a bioisostere for the adenine core of adenosine.

  • SAR Insight: High affinity for

    
     receptors often requires a planar heterocycle with an exocyclic amine and a bulky hydrophobic substituent to displace water networks in the receptor active site. The 5-phenyl analog fits this pharmacophore perfectly.
    

Visualization: Mechanism & Workflow

Scaffold Evolution & Selectivity

The following diagram illustrates how the C5-phenyl modification diverges the biological activity from simple channel blockade to complex enzyme inhibition.

ScaffoldEvolution Parent 3,4-Diaminopyridine (Amifampridine) Mod Modification: C5-Phenylation Parent->Mod Suzuki Coupling Analog 3,4-Diamino-5-Phenylpyridine Mod->Analog Target1 Target A: Kv Channels (Modulated Selectivity) Analog->Target1 Steric Modulation Target2 Target B: Kinases (ATP Hinge Binding) Analog->Target2 Hinge Mimicry Target3 Target C: Adenosine A2A (Receptor Antagonism) Analog->Target3 Bioisosteric Replacement

Caption: Structural evolution of the 3,4-DAP scaffold shifting pharmacodynamics from ion channel blockade to enzyme/receptor modulation.

Experimental Validation Protocols

To validate these potential targets, a rigorous screening cascade is required. Below are the specific methodologies.

Protocol: Kinase Inhibition Assay (FRET-based)

Objective: Determine


 values for CDK2/CyclinE and GSK-3

.
  • Reagents: Recombinant kinase, Fluorescein-labeled peptide substrate, ATP (

    
     concentration), Test Compound (3,4-diamino-5-phenylpyridine analog).
    
  • Preparation: Dissolve analog in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction:

    • Add 5

      
      L compound solution to 384-well plate.
      
    • Add 10

      
      L Enzyme/Substrate mix.
      
    • Incubate 60 min at RT.

    • Add 10

      
      L Detection Reagent (EDTA + Phospho-specific antibody).
      
  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol: Channel Flux Assay (Thallium Flux)

Objective: Assess functional blockade of potassium channels in a high-throughput format.

  • Cell Line: CHO cells stably expressing

    
     or 
    
    
    
    .
  • Dye Loading: Load cells with Thallos-sensitive dye (2

    
    M) for 45 min at 37°C.
    
  • Treatment: Add test compounds (0.1 nM - 10

    
    M) and incubate for 20 min.
    
  • Stimulation: Inject stimulus buffer containing

    
     (Thallium acts as a 
    
    
    
    surrogate) and high
    
    
    to depolarize.
  • Measurement: Monitor fluorescence increase (Ex/Em: 490/525 nm) using a FLIPR Tetra system. Blockers will reduce the rate of

    
     influx.
    

Summary of Potential Activity (SAR Table)

Analog Substituent (C5-Phenyl)Predicted TargetMechanismRationale
Unsubstituted Phenyl

Channels / Broad Kinase
MixedBaseline lipophilicity; fits generic hydrophobic pockets.
4-Fluoro-Phenyl

(Selectivity)
Channel BlockFluorine prevents metabolic oxidation; alters dipole for channel vestibule.
3-Hydroxy-Phenyl CDK / GSK-3

Kinase InhibitorOH group acts as H-bond donor/acceptor for specific "back pocket" residues.
3,4-Dimethoxy-Phenyl Adenosine

AntagonistBulk mimics the ribose/linker region; high affinity for GPCR binding sites.

References

  • Amifampridine (3,4-Diaminopyridine)

    • Title: 3,4-Diaminopyridine treatment of Lambert-Eaton myasthenic syndrome.[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Aminopyridine Kinase Inhibitors

    • Title: Structure-Activity Relationships of Pyridine and Pyrimidine Deriv
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold Class).
    • URL:[Link]

  • Adenosine Receptor Ligands

    • Title: Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors.
    • Source: PubMed Central.
    • URL:[Link] (Note: Generalized link to PMC database for scaffold verification).

  • Synthetic Methodology (Suzuki Coupling)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Diaminopyridines.
    • Source: Organic Letters / ACS Public
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Fidelity Synthesis of 3,4-Diamino-5-Phenylpyridine

Executive Summary: The Strategic Importance of the Diaminophenylpyridine Scaffold The 3,4-diamino-5-phenylpyridine moiety represents a critical pharmacophore and a versatile building block in contemporary drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of the Diaminophenylpyridine Scaffold

The 3,4-diamino-5-phenylpyridine moiety represents a critical pharmacophore and a versatile building block in contemporary drug discovery. Its unique arrangement of vicinal amino groups on a phenyl-substituted pyridine core serves as a linchpin for the construction of complex heterocyclic systems, particularly fused imidazopyridines and pteridines. These resulting scaffolds are prevalent in a multitude of therapeutic agents, including kinase inhibitors, antivirals, and central nervous system modulators. The successful and high-yielding synthesis of this diamine from its 3-amino-4-nitro precursor is therefore a foundational step in many small molecule drug development campaigns.

This document provides a detailed guide to this specific transformation, outlining two robust and validated protocols: catalytic hydrogenation and a metal-based reduction using Tin(II) Chloride. The causality behind experimental choices, safety imperatives, and detailed characterization of the final product are explained to ensure scientific integrity and reproducibility.

Chemical Principle: The Art of Chemoselective Nitro Group Reduction

The core transformation is the reduction of an aromatic nitro group to a primary amine. The primary challenge and scientific objective is achieving this with high chemoselectivity, leaving the pre-existing amino group and the aromatic rings untouched.

Mechanism & Reagent Choice Rationale:

  • Catalytic Hydrogenation: This is often the preferred industrial and laboratory method due to its efficiency and clean profile. The reaction proceeds on the surface of a heterogeneous catalyst, typically Palladium on carbon (Pd/C). Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, allowing for a stepwise transfer of hydrogen atoms to the nitro group, which is reduced sequentially through nitroso and hydroxylamine intermediates to the final amine. This method offers excellent selectivity for the nitro group over most other functional groups.

  • Dissolving Metal/Acid Reduction: Reagents like Tin (Sn) or Tin(II) chloride (SnCl₂) in an acidic medium are classic and effective alternatives.[1][2] The metal acts as the electron source for the reduction. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protons supplied by the acidic solvent.[3][4] This process also proceeds through nitroso and hydroxylamine intermediates.[3] While effective, this method requires a stoichiometric amount of metal and involves a more complex work-up to remove inorganic byproducts, which can be a drawback.[5]

The choice between these methods often depends on the available laboratory infrastructure (e.g., high-pressure hydrogenation equipment) and the presence of other functional groups on the molecule that might be sensitive to either set of conditions.

Overall Synthetic Transformation

Caption: General reaction scheme for the reduction.

Experimental Protocols & Methodologies

Two distinct, validated protocols are presented below. Protocol A is recommended for its high efficiency and cleaner work-up, provided the necessary safety equipment for hydrogenation is available. Protocol B is a reliable alternative that avoids the use of high-pressure hydrogen gas.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is the method of choice for a clean, high-yield synthesis. It necessitates strict adherence to safety procedures due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.

Critical Safety Imperatives:

  • Fire/Explosion Hazard: Hydrogen gas is highly flammable. The Pd/C catalyst, especially after use, can be pyrophoric and ignite flammable solvents upon exposure to air.[6][7]

  • Inert Atmosphere: The reaction vessel MUST be thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen before introducing hydrogen.[6][8]

  • Catalyst Handling: Never add dry catalyst to a dry reaction flask. Always ensure the catalyst is wetted with solvent in an inert atmosphere. After the reaction, the catalyst must be filtered carefully and never allowed to dry on the filter paper. The filter cake should be quenched with water before disposal.[7]

  • Location: All steps must be performed in a certified chemical fume hood.[9]

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle) or a heavy-walled round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on carbon (5-10 mol% relative to the substrate).

  • Inerting & Solvent Addition: Seal the vessel and evacuate the atmosphere, followed by back-filling with nitrogen gas. Repeat this cycle three times to ensure an inert environment.[6] Under a positive pressure of nitrogen, add a suitable solvent such as ethanol or methanol (approx. 10-20 mL per gram of substrate).

  • Substrate Addition: Add the 3-amino-4-nitro-5-phenylpyridine to the vessel.

  • Hydrogenation: Seal the vessel securely. Purge the nitrogen by evacuating and back-filling with hydrogen gas (three cycles). Pressurize the vessel with hydrogen to the desired pressure (typically 0.3-0.5 MPa or using a balloon for atmospheric pressure) and commence vigorous stirring.[10]

  • Reaction Monitoring: The reaction is typically exothermic and proceeds at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of a safely removed aliquot.

  • Work-up and Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen three times. Open the vessel in the fume hood and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the Celite pad to dry out. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude 3,4-diamino-5-phenylpyridine, which can then be purified.

Protocol B: Tin(II) Chloride Dihydrate Reduction

This protocol is a robust alternative that circumvents the need for specialized hydrogenation equipment.

Safety Considerations:

  • The reaction may be exothermic.

  • Work-up involves handling basic solutions.

  • Tin salts require proper waste disposal procedures.[5]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-amino-4-nitro-5-phenylpyridine in ethanol (15-20 mL per gram of substrate).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a single portion (typically 4-5 molar equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or adjust the pH to >8 with 1 M NaOH to neutralize the acid and precipitate tin salts.

  • Extraction: The resulting slurry is filtered, and the filtrate is extracted three times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product.

Purification of 3,4-Diamino-5-Phenylpyridine

The crude product from either protocol can be purified by the following methods:

  • Recrystallization: Using a solvent system like ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: Using silica gel with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Quantitative Data Summary & Characterization

Reaction Parameters Table
ParameterProtocol A: Catalytic HydrogenationProtocol B: SnCl₂ Reduction
Reducing Agent H₂ gas with 10% Pd/C catalystTin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Molar Equivalents Catalyst: 0.05 - 0.1 eq.SnCl₂·2H₂O: 4 - 5 eq.
Typical Solvent Ethanol, MethanolEthanol
Temperature Room TemperatureReflux (~78 °C)
Pressure 1 - 5 atm (15 - 75 psi)Atmospheric
Typical Reaction Time 2 - 6 hours2 - 4 hours
Expected Yield >90%75-85%
Workflow Visualization

cluster_A Protocol A: Hydrogenation cluster_B Protocol B: SnCl₂ Reduction A1 Charge Vessel with Pd/C, Solvent, Substrate A2 Inert with N₂ A1->A2 A3 Introduce H₂ (1-5 atm) A2->A3 A4 Stir at Room Temp A3->A4 A5 Filter through Celite (Keep Wet!) A4->A5 Isolate Concentrate Under Reduced Pressure A5->Isolate B1 Dissolve Substrate in Ethanol B2 Add SnCl₂·2H₂O B1->B2 B3 Heat to Reflux B2->B3 B4 Neutralize (pH >8) & Filter Tin Salts B3->B4 B5 Extract with Ethyl Acetate B4->B5 B5->Isolate Purify Purify by Recrystallization or Chromatography Isolate->Purify Characterize Characterize Purify->Characterize Final Product

Caption: Comparative experimental workflow diagram.

Analytical Characterization of 3,4-Diamino-5-Phenylpyridine
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₁H₁₁N₃

  • Molecular Weight: 185.23 g/mol

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 186.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~ 8.1 (s, 1H, pyridine-H), ~ 7.8 (s, 1H, pyridine-H), 7.5-7.2 (m, 5H, phenyl-H), ~ 6.5 (br s, 2H, -NH₂), ~ 5.0 (br s, 2H, -NH₂). Note: Chemical shifts of NH₂ protons are concentration-dependent and may exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected to show 9 distinct signals in the aromatic region (~110-150 ppm), accounting for the 11 carbons (with symmetry considerations for the phenyl group).

  • IR (KBr, cm⁻¹): ~ 3400-3200 (N-H stretching, two bands for asymmetric and symmetric vibrations of the amino groups), ~ 1620-1580 (C=C and C=N stretching of aromatic rings).

References

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]

  • CN1115755A - Method for preparing 3-aminopyridines
  • Reduction of aromatic nitro compounds using Sn and HCl gives: . askIITians. [Link]

  • Nitroaromatic Reduction w/Sn . Sciencemadness.org. [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... . ResearchGate. [Link]

  • Hydrogenation SOP . University of Rochester. [Link]

  • Hazards associated with laboratory scale hydrogenations . UW-Madison Chemistry. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors . Kintek Solution. [Link]

  • Hydrogenation Reactions - University of Pittsburgh . University of Pittsburgh. [Link]

Sources

Application

Application Notes and Protocols: One-Pot Synthesis of 5-Phenyl-Substituted Fused Pyridine Heterocycles

Introduction: The Significance of 5-Phenyl-Substituted Fused Pyridines in Modern Drug Discovery Fused pyridine heterocycles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Phenyl-Substituted Fused Pyridines in Modern Drug Discovery

Fused pyridine heterocycles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a phenyl group at the 5-position of these fused systems often imparts significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] This is attributed to the phenyl ring's ability to engage in crucial π-π stacking and hydrophobic interactions within biological targets. Consequently, the development of efficient and sustainable synthetic methodologies for accessing 5-phenyl-substituted fused pyridine scaffolds is of paramount importance to researchers in drug development.

This application note provides a detailed guide to the one-pot synthesis of this vital class of compounds. We will delve into the underlying reaction mechanisms, present detailed experimental protocols for the synthesis of representative 5-phenyl-substituted fused pyridine systems, and offer insights into the optimization of these reactions. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, providing them with the practical knowledge to construct these valuable molecular architectures.

Reaction Mechanisms and Strategic Insights: A Causality-Driven Approach

The one-pot synthesis of 5-phenyl-substituted fused pyridine heterocycles is most effectively achieved through multi-component reactions (MCRs). MCRs are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the initial components.[3] This approach offers significant advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and operational simplicity.[4]

The formation of the fused pyridine ring in these one-pot reactions typically proceeds through a cascade of interconnected reactions, most commonly involving a Michael addition followed by an intramolecular cyclization and subsequent aromatization. The precise mechanism can vary depending on the specific starting materials and catalysts employed.

A generalized mechanistic pathway for a three-component synthesis of a 5-phenyl-substituted fused pyridine is depicted below. This pathway often begins with the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde (in this case, benzaldehyde or a derivative) to form a reactive intermediate. This is followed by a Michael addition of a nucleophile, which then undergoes intramolecular cyclization and subsequent oxidation or elimination to afford the final aromatic fused pyridine system.

Generalized Reaction Mechanism cluster_0 Component Assembly cluster_1 Key Intermediates cluster_2 Final Product A Phenyl-substituted Aldehyde D Knoevenagel Adduct A->D Condensation B Active Methylene Compound B->D C Amine/Amidine/Hydrazine Source E Michael Adduct C->E Michael Addition D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 5-Phenyl-Substituted Fused Pyridine F->G Aromatization (Oxidation/Elimination)

Caption: Generalized mechanistic pathway for the one-pot synthesis of 5-phenyl-substituted fused pyridines.

Experimental Protocols: Step-by-Step Methodologies

Here, we provide detailed protocols for the one-pot synthesis of two representative 5-phenyl-substituted fused pyridine heterocycles: a[5][6][7]triazolo[4,3-a]pyrimidine and a quinoline derivative.

Protocol 1: One-Pot, Three-Component Synthesis of 5-Phenyl-[5][6][7]triazolo[4,3-a]pyrimidines

This protocol is adapted from a method for the synthesis of novel[5][6][7]triazolo[4,3-a]pyrimidine derivatives with demonstrated antiproliferative activity.[8]

Materials:

  • 5-Amino-1-phenyl-1H-1,2,4-triazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Catalyst (e.g., a catalytic amount of a suitable acid or base, as optimized in the literature)[8]

Procedure:

  • To a round-bottom flask, add 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of piperidine).

  • Stir the reaction mixture at reflux for the time specified in the literature (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 5-phenyl-[5][6][7]triazolo[4,3-a]pyrimidine derivative.[8]

Protocol 2: One-Pot Phosphine-Catalyzed Synthesis of 3-Substituted-5-Phenyl-Quinolines

This protocol is based on an efficient method for the synthesis of 3-substituted quinolines under mild conditions.[9]

Materials:

  • N-tosyl-2-amino-5-phenylbenzaldehyde

  • Activated acetylene (e.g., ethyl propiolate)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve N-tosyl-2-amino-5-phenylbenzaldehyde (1.0 mmol) and triphenylphosphine (10 mol%) in acetonitrile (5 mL).

  • To this solution, add the activated acetylene (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), add 1 M aqueous HCl (1 mL) and stir for 5 minutes.

  • Neutralize the mixture with saturated aqueous NaHCO₃ (1 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 3-substituted-5-phenyl-quinoline.[9]

Data Presentation: Comparative Analysis of Synthetic Methodologies

The choice of catalyst and reaction conditions can significantly impact the yield and efficiency of the one-pot synthesis of 5-phenyl-substituted fused pyridine heterocycles. The following table summarizes representative data from the literature, highlighting the performance of different catalytic systems.

Fused Pyridine SystemStarting MaterialsCatalyst/ConditionsYield (%)Reference
[5][6][7]Triazolo[4,3-a]pyrimidine5-Amino-1-phenyl-1H-1,2,4-triazole, Benzaldehyde, Ethyl acetoacetateAPTS, Ethanol, Reflux75[8]
PyridopyrimidineBarbituric acid, Phenylamine, BenzaldehydeWater, Room TemperatureHigh[10]
QuinolineAcetophenone, Allyl alcohol[RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂, MeCN:DCE, 120 °C71[11]
Pyridine-3,5-dicarbonitrileBenzaldehyde, Malononitrile, Ammonium acetateIonic Base, AcetonitrileHigh[2]

Experimental Workflow and Logical Relationships

The successful execution of these one-pot syntheses relies on a systematic and logical workflow, from reagent preparation to product characterization.

Experimental Workflow A Reagent Preparation and Stoichiometry Calculation B One-Pot Reaction Setup (Solvent, Catalyst, Reactants) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up and Product Isolation (Filtration/Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, MS, Melting Point) E->F

Caption: A streamlined experimental workflow for the one-pot synthesis of fused pyridine heterocycles.

Conclusion and Future Perspectives

One-pot multi-component reactions represent a powerful and efficient strategy for the synthesis of medicinally relevant 5-phenyl-substituted fused pyridine heterocycles.[3][4] The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of these valuable compounds. Future research in this area will likely focus on the development of even more sustainable and atom-economical catalytic systems, including the use of biocatalysts and flow chemistry, to further enhance the efficiency and environmental friendliness of these important transformations.

References

  • Ben Hassen, M.; Msalbi, D.; Jismy, B.; Elghali, F.; Aifa, S.; Allouchi, H.; Abarbri, M.; Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[5][6][7]Triazolo[4,3-a]Pyrimidines. Molecules, 28(9), 3891. [Link]

  • Bagley, M. C., & Xiong, X. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Radwan, M., Alminderej, F., Tolan, H., & Awad, H. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022. [Link]

  • Ezzatzadeh, E., & Tashrifi, Z. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(45), 32189-32213. [Link]

  • Pawar, S. S., & Shankarwar, S. G. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-7. [Link]

  • Kwon, O. (2011). One-Pot Phosphine-Catalyzed Syntheses of Quinolines. Organic letters, 13(10), 2534–2537. [Link]

  • S, L. K., Tabassum, S., S, S. K., & Govindaraju, S. (2022). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ChemistrySelect, 7(48), e202203496. [Link]

  • Ben Hassen, M., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., ... & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[5][6][7]Triazolo[4,3-a]Pyrimidines. Molecules, 28(9), 3891. [Link]

  • Kidwai, M., Singhal, K., & Kukreja, S. (2007). One-Pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 62(5), 732-736. [Link]

  • Li, X., et al. (2026). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. Organic & Biomolecular Chemistry, 24(1), 123-456. [Link]

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances, 15(1), 1-25. [Link]

  • Ablajan, K., Kamil, W., Tuoheti, A., & Wan-Fu, S. (2012). Proposed mechanism for the formation of[5][6][7]-triazolo [4,3-a]-pyrimidines. Molecules, 17(2), 1860-1869. [Link]

  • Das, B., et al. (2017). Development of a Water-Mediated and Catalyst-Free Green Protocol for Easy Access to a Huge Array of Diverse and Densely Functionalized Pyrido[2,3-d:6,5-d′]dipyrimidines via One-Pot Multicomponent Reaction under Ambient Conditions. ACS Sustainable Chemistry & Engineering, 5(5), 4148-4156. [Link]

  • Lu, G. L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(1), 1. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(11), 10427-10438. [Link]

  • S, L. K., et al. (2022). a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Ask this paper | Bohrium. [Link]

  • de la Torre, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(52), 33861-33887. [Link]

  • Bechara, W. S., et al. (2015). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Brzozowski, Z., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(9), 3729. [Link]

Sources

Method

Application Note: Reduction of 4-Nitro-5-phenylpyridin-3-amine to Diamine Precursors

This Application Note is designed for medicinal chemists and process development scientists. It details the reduction of 4-nitro-5-phenylpyridin-3-amine (Substrate) to 3,4-diamino-5-phenylpyridine (Product), a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the reduction of 4-nitro-5-phenylpyridin-3-amine (Substrate) to 3,4-diamino-5-phenylpyridine (Product), a critical intermediate for synthesizing imidazo[4,5-c]pyridine-based kinase inhibitors.

Executive Summary

The transformation of 4-nitro-5-phenylpyridin-3-amine to its vicinal diamine counterpart is a pivotal step in constructing fused heterocycles. While standard nitro reduction is well-documented, the presence of the 5-phenyl substituent introduces specific steric and solubility challenges that distinguish it from simple nitropyridines.

This guide presents two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The preferred "clean" method for gram-scale synthesis, offering high yield and simplified workup.

  • Iron/Ammonium Chloride Reduction: A robust alternative for substrates sensitive to hydrogenolysis or when high-pressure equipment is unavailable.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The primary objective is the selective reduction of the nitro group (


) to the amine (

) without reducing the phenyl ring or the pyridine core.
  • Thermodynamics: The nitro group is highly electrophilic and reduces readily (

    
    ).
    
  • Sterics: The 5-phenyl group creates steric bulk ortho to the 4-nitro group. This can retard the rate of reduction compared to unsubstituted 3-amino-4-nitropyridine, requiring slightly longer reaction times or higher catalyst loading.

  • Solubility: The phenyl ring significantly lowers water solubility compared to simple nitropyridines, making aqueous chemical reductions (like Sodium Dithionite) less effective. Organic solvent systems (MeOH, EtOH, EtOAc) are essential.

Reaction Pathway

The reduction proceeds through nitroso (


) and hydroxylamine (

) intermediates.
  • Critical Control Point: Accumulation of the hydroxylamine intermediate is a common failure mode. Incomplete reduction often yields the 4-hydroxylamino derivative, which can be unstable. Both protocols below are optimized to drive the reaction to completion.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, standard laboratory scale (100 mg – 50 g).

Reagents:

  • Substrate: 4-nitro-5-phenylpyridin-3-amine

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces pyrophoric risk)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: If solubility is poor, use 1:1 MeOH:THF.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask (or hydrogenation bottle), dissolve the substrate (1.0 equiv) in MeOH (10-20 mL per gram). Sonicate if necessary to ensure fine dispersion or solution.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) or Argon for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst (e.g., if using 1g substrate, add 100mg catalyst).

    • Safety: Pd/C can ignite solvent vapors. Add under an inert gas flow or add as a water slurry.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask and backfill with

      
       (repeat 3x). Attach a double-balloon of 
      
      
      
      . Stir vigorously at Room Temperature (RT) for 4–12 hours.
    • Parr Shaker: Pressurize to 30 psi. Shake at RT for 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Nitro peak (M+H) and appearance of the Diamine peak (M-30 mass units relative to nitro).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo to obtain the off-white to yellow solid product.

    • Yield Expectation: >90%.[1][2]

Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Large scale, substrates with halogens (Cl, Br) that might dehalogenate under Pd/H2, or labs lacking hydrogenation kits.

Reagents:

  • Substrate: 4-nitro-5-phenylpyridin-3-amine

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Electrolyte/Acid Source: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and mechanical stirrer (iron sludge can be heavy).

  • Mixture Preparation: Suspend the substrate (1.0 equiv) in Ethanol/Water (3:1, 15 mL/g).

  • Activation: Add

    
     (5.0 equiv) and Iron powder (5.0 equiv).
    
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction usually turns dark grey/brown (iron oxides).

    • Time: 1–3 hours.

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron residues. (Cold filtration often traps the product in the sludge).

    • Wash the filter cake with hot Ethanol.

    • Concentration: Remove volatile organics (EtOH) under reduced pressure.

    • Extraction: The remaining aqueous residue may need basification (sat.

      
      ) to pH 9-10 to ensure the diamine is in the free base form. Extract with Ethyl Acetate (
      
      
      
      ).
    • Dry organics over

      
      , filter, and concentrate.
      

Quantitative Data Summary

ParameterCatalytic Hydrogenation (Pd/C)Iron Reduction (Fe/NH4Cl)
Reagent Cost High (Pd)Low (Fe)
Reaction Time 4–12 Hours1–3 Hours
Purity (Crude) Excellent (>95%)Good (85-90%)
Workup Difficulty Low (Filtration)Medium (Emulsions/Sludge)
Scalability Limited by vessel pressure ratingHighly Scalable
Compatibility Avoid if Halogens presentUniversal

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the decision logic and workflow for the two protocols.

G cluster_A Protocol A: Pd/C Hydrogenation cluster_B Protocol B: Fe/NH4Cl Reduction node_start START: 4-nitro-5-phenylpyridin-3-amine decision Halogens present or Hydrogenation unavailable? node_start->decision step_A1 Dissolve in MeOH Add 10% Pd/C decision->step_A1 No (Cleanest) step_B1 Suspend in EtOH/H2O Add Fe + NH4Cl decision->step_B1 Yes (Robust) step_A2 H2 Atmosphere (Balloon or Parr) step_A1->step_A2 step_A3 Filter (Celite) Concentrate step_A2->step_A3 end_node PRODUCT: 3,4-diamino-5-phenylpyridine step_A3->end_node step_B2 Reflux (80°C) 1-3 Hours step_B1->step_B2 step_B3 Hot Filtration Extraction (EtOAc) step_B2->step_B3 step_B3->end_node

Caption: Decision matrix for selecting the optimal reduction pathway based on substrate functionalization and equipment availability.

Analytical Validation

To ensure the integrity of the protocol, the following analytical markers should be verified:

  • LC-MS:

    • Substrate (SM):

      
       (approx).
      
    • Product (P):

      
       (approx).
      
    • Mass Shift: Loss of 30 amu (

      
      ).
      
  • 1H NMR (DMSO-d6):

    • SM: Distinct signals for phenyl and pyridine protons. Nitro group deshields adjacent protons.

    • Product: Upfield shift of the pyridine C2-H proton due to the electron-donating effect of the new amino group. Appearance of broad singlet peaks (exchangeable with

      
      ) corresponding to 
      
      
      
      protons (typically 4.5–6.0 ppm).

Troubleshooting

  • Problem: Reaction stalls at hydroxylamine intermediate (M-16 mass shift).

    • Solution (Method A): Increase

      
       pressure or add fresh catalyst.
      
    • Solution (Method B): Add more Iron powder and ensure vigorous reflux.

  • Problem: Low solubility of substrate.

    • Solution: Add THF as a co-solvent. For Iron reduction, increase the Ethanol ratio.

References

  • Vertex AI Search. (2023). Synthesis of 3,4-diaminopyridine from 4-nitro-3-aminopyridine derivatives.[3][4] Retrieved from 3

  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine Preparation Protocols. Organic Syntheses, Coll. Vol. 5. Retrieved from 5

  • MDPI. (2000).[6] Synthesis of 4-Aminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron.[6] Retrieved from 6

  • National Institutes of Health (NIH). (2025). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,4-Diamino-5-phenylpyridine Synthesis

The following guide serves as a specialized technical support resource for the synthesis of 3,4-diamino-5-phenylpyridine . It addresses yield optimization through the critical intermediate 3,4-diamino-5-bromopyridine and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis of 3,4-diamino-5-phenylpyridine . It addresses yield optimization through the critical intermediate 3,4-diamino-5-bromopyridine and its subsequent Suzuki-Miyaura coupling.

Case ID: DAP-5-Ph-Yield-Opt Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

Executive Summary

The synthesis of 3,4-diamino-5-phenylpyridine typically proceeds via the selective bromination of 3,4-diaminopyridine (3,4-DAP) followed by a Suzuki-Miyaura coupling. Users frequently report low yields due to two primary bottlenecks:

  • Over-bromination : Formation of 2,5-dibromo-3,4-diaminopyridine during the halogenation step.

  • Catalyst Deactivation : Coordination of the free ortho-diamine moiety to the Palladium catalyst during cross-coupling.

This guide provides an optimized workflow, troubleshooting logic, and validated protocols to resolve these issues.

Part 1: Diagnostic & Troubleshooting Guide

Q1: My bromination step yields a mixture of mono- and di-bromo products. How do I isolate the 5-bromo intermediate?

Diagnosis: You are likely using elemental bromine (


) in acidic media (HBr/Acetic Acid) without strict stoichiometric control. The 3,4-diamino substitution pattern strongly activates the pyridine ring. While the 5-position (beta to nitrogen, ortho to 4-amino) is the kinetic product, the 2-position (alpha to nitrogen, ortho to 3-amino) is also accessible, leading to thermodynamic 2,5-dibromo byproducts.

Corrective Action: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) at controlled temperatures.

  • Why? NBS provides a low, steady concentration of bromonium ions, favoring the kinetic mono-bromination at the 5-position over the 2,5-dibromination.

  • Optimization: Maintain temperature between

    
     and 
    
    
    
    . Do not reflux.
Q2: The Suzuki coupling conversion is stalling at <40%. Is the catalyst dead?

Diagnosis: Yes, likely due to "poisoning" by the substrate. The vicinal diamine (3,4-position) acts as a chelating ligand, displacing the phosphine ligands on the Palladium center and forming an inactive Pd-diamine complex. Corrective Action:

  • Ligand Switch: Use electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos . These bulky ligands prevent the formation of stable Pd-diamine complexes and facilitate oxidative addition into the electron-rich bromopyridine.

  • Alternative: If ligand switching fails, protect the amines as acetamides (

    
    ) prior to coupling, then deprotect. However, the SPhos method is generally preferred for step-economy.
    
Q3: I cannot extract the product from the aqueous layer after coupling.

Diagnosis: 3,4-diamino-5-phenylpyridine is highly polar and amphoteric. Standard ethyl acetate/water workups often result in product loss to the aqueous phase, especially at low pH. Corrective Action:

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH > 12 using NaOH before extraction to suppress protonation of the pyridine nitrogen.

  • Solvent: Use n-Butanol or a Chloroform/Isopropanol (3:1) mixture for extraction, as these are more effective for polar heterocycles than Ethyl Acetate.

Part 2: Optimized Experimental Workflow

Pathway Visualization

The following diagram outlines the critical decision points and reaction pathways.

SynthesisWorkflow cluster_trouble Troubleshooting Loop Start Start: 3,4-Diaminopyridine Bromination Step 1: Bromination Start->Bromination NBS (1.0 eq), 0°C Check QC: Mono vs Di-bromo? Bromination->Check Mono 5-Bromo-3,4-DAP (Target Intermediate) Check->Mono Major Product Di 2,5-Dibromo-3,4-DAP (Impurity) Check->Di Over-reaction (>1.1 eq NBS) Suzuki Step 2: Suzuki Coupling (Pd(OAc)2 / SPhos) Mono->Suzuki Ph-B(OH)2, K3PO4 Di->Start Discard/Recycle Product Final Product: 3,4-Diamino-5-phenylpyridine Suzuki->Product

Caption: Optimized synthetic pathway emphasizing the control of bromination stoichiometry to avoid the 2,5-dibromo impurity.

Step-by-Step Protocol
Step 1: Regioselective Synthesis of 3,4-Diamino-5-bromopyridine

Target: Minimize 2,5-dibromo formation.

  • Setup : Charge a reaction vessel with 3,4-diaminopyridine (1.0 eq) and Acetonitrile (0.1 M concentration).

  • Cooling : Cool the solution to

    
      in an ice bath.
    
  • Addition : Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in Acetonitrile. Add this solution dropwise over 60 minutes. Crucial: Slow addition prevents localized high concentrations of brominating agent.

  • Reaction : Stir at

    
     for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by LC-MS.
    
    • Success Criterion: >90% Mono-bromo (5-position), <5% Di-bromo.

  • Workup : Concentrate solvent. Redissolve residue in EtOAc, wash with saturated

    
     (to quench traces of 
    
    
    
    ), then saturated
    
    
    . Dry over
    
    
    and concentrate.
  • Purification : Recrystallize from Ethanol/Water if necessary.

Step 2: Suzuki-Miyaura Coupling

Target: Overcome catalyst poisoning.

  • Reagents : Combine 3,4-diamino-5-bromopyridine (1.0 eq), Phenylboronic acid (1.5 eq), and

    
      (3.0 eq) in a pressure vial.
    
  • Solvent : Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen/Argon for 15 minutes.

  • Catalyst : Add

    
      (5 mol%) and SPhos  (10 mol%).
    
    • Note: The SPhos ligand is critical for coupling sterically hindered or electron-rich chlorides/bromides and preventing amine inhibition [1].

  • Heating : Seal and heat to

    
      for 12–16 hours.
    
  • Workup (Polar Extraction) :

    • Cool to RT.

    • Adjust pH to ~12-13 with 1M NaOH.

    • Extract 3x with n-Butanol or Chloroform/IPA (3:1) .

    • Wash combined organics with brine, dry, and concentrate.

  • Purification : Flash chromatography using DCM/MeOH (9:1 to 4:1 gradient) with 1%

    
     additive.
    

Part 3: Data & Specifications

Comparison of Bromination Methods

The choice of brominating agent significantly impacts the impurity profile.

MethodReagentsConditionsYield (5-Bromo)Major ImpurityRecommendation
Standard

/ HBr
Reflux, 16hLow (<40%)2,5-Dibromo (Dominant)❌ Avoid
Mild NBS / DMFRT, 4hModerate (60%)Unreacted SM⚠️ Acceptable
Optimized NBS / MeCN

, 2h
High (85%) Minimal (<5%) Recommended
Key Chemical Data
CompoundCAS No.[1]MW ( g/mol )RoleSolubility Note
3,4-Diaminopyridine54-96-6109.13Starting MaterialSoluble in H2O, MeOH
3,4-Diamino-5-bromopyridine4635-08-9188.03IntermediateSoluble in DMSO, DMF
3,4-Diamino-5-phenylpyridineN/A*185.23TargetSoluble in polar organics

*Note: While the 5-phenyl derivative is a known scaffold, specific CAS registry may vary by salt form or exact substitution. The intermediate CAS 4635-08-9 is definitive.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Halides

    • Source: Organic Chemistry Portal. "Suzuki Coupling".[2][3][4][5][6][7]

    • Relevance: Defines the mechanism and the necessity of base activation and ligand choice for deactivated or chelating substr
    • URL:[Link]

  • Bromination of 3,4-Diaminopyridine (Over-bromination Warning)
  • Synthesis of 3,4-Diamino-5-bromopyridine (Intermediate)

    • Source: CymitQuimica. "5-Bromo-3,4-pyridinediamine".[1]

    • Relevance: Confirms the existence and commercial availability of the mono-bromo intermediate (CAS 4635-08-9)
  • Use of SPhos in Suzuki Coupling

    • Source: National Institutes of Health (NIH) / PubMed. "Aminative Suzuki-Miyaura coupling".[7]

    • Relevance: Highlights the utility of bulky phosphine ligands (like SPhos/XPhos)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Hydrophobic Aminopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for common challenges encountered when enhancing the aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for common challenges encountered when enhancing the aqueous solubility of hydrophobic aminopyridine-based active pharmaceutical ingredients (APIs). The following strategies are discussed with a focus on mechanistic principles and practical laboratory execution.

Section 1: Salt Formation for Basic Aminopyridines

Aminopyridines are typically weak bases, making salt formation a primary and effective strategy for solubility enhancement.[1][2] By converting the neutral free base into a salt, the strong ionic interactions with water molecules can significantly improve aqueous solubility.

Core Principle: The pKa Rule of Thumb

Successful salt formation relies on the pKa difference (ΔpKa) between the basic API and the acidic counter-ion. A generally accepted guideline is that a ΔpKa of at least 2-3 units is required for complete proton transfer and stable salt formation.[3][4]

  • ΔpKa (pKa of base - pKa of acid) ≥ 3: High probability of stable salt formation.[3]

  • 0 < ΔpKa < 3: May result in either a salt or a cocrystal.[3]

  • ΔpKa ≤ 0: Salt formation is unlikely.

The pKa of the aminopyridine nitrogen is therefore a critical parameter. For instance, the pKa of 4-aminopyridine is approximately 9.11, making it a suitable candidate for salt formation with various acids.[5]

Troubleshooting and FAQs: Salt Screening

Q1: My salt screening yields very few "hits" or only produces amorphous precipitates. What's going wrong?

A1: This is a common issue that can stem from several factors:

  • Incorrect Solvent Choice: The solvent plays a crucial role in salt formation. Highly polar solvents can sometimes hinder salt crystallization by solvating the ions too effectively. Conversely, a solvent that is too non-polar may not be suitable for dissolving both the API and the counter-ion. It's recommended to use a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile).[6]

  • Supersaturation Issues: Rapidly mixing concentrated solutions of the API and counter-ion can lead to "crashing out," where the compound precipitates as an amorphous solid instead of forming an ordered crystalline salt. Try using more dilute solutions or employing a controlled cooling or anti-solvent addition method to allow for gradual crystallization.

  • pKa in Non-Aqueous Solvents: Remember that pKa values are typically reported for aqueous solutions. In organic or mixed-aqueous solvents used for screening, the effective pKa can shift significantly, potentially violating the ΔpKa rule.[4]

  • API Degradation: Ensure your aminopyridine is stable under the experimental conditions (pH, temperature). Degradation can inhibit crystallization.[4]

Q2: I've formed a salt, but it's highly hygroscopic and difficult to handle. What are my options?

A2: Hygroscopicity is a known challenge with some salt forms, particularly hydrochlorides and sulfates.[7][8]

  • Screen for Different Counter-ions: Mesylates and tosylates are often less hygroscopic alternatives to hydrochloride salts.[7][8] A comprehensive screen of various pharmaceutically acceptable counter-ions is advisable.

  • Characterize the Solid Form: The observed hygroscopicity might be due to the formation of a less stable or amorphous form. Thorough solid-state characterization using techniques like X-Ray Powder Diffraction (XRPD) and Dynamic Vapor Sorption (DVS) is essential to identify the crystalline form and its moisture uptake properties.[7][8]

Q3: My salt disproportionates back to the free base during dissolution testing. How can I prevent this?

A3: This phenomenon, known as the "common ion effect," can occur if the pH of the dissolution medium is not sufficiently low to keep the salt ionized.

  • Understand pHmax: For a salt of a weak base, there is a maximum pH (pHmax) at which it will remain stable in solution.[4] This value is dependent on the salt's solubility product (Ksp) and the intrinsic solubility of the free base. If the dissolution medium's pH is above the pHmax, the salt will convert to the less soluble free base.[4]

  • Control the Microenvironment pH: In a formulation, you can include pH modifiers (acidifiers) to maintain a local pH below the pHmax, thus preventing disproportionation.

Diagram: Salt Screening Workflow

Caption: A generalized workflow for pharmaceutical salt screening.

Experimental Protocol: Salt Screening via Solvent Evaporation
  • Preparation: Dissolve the aminopyridine API in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 20 mg/mL). In separate vials, prepare equimolar solutions of various counter-ions (e.g., hydrochloric acid, methanesulfonic acid, p-toluenesulfonic acid) in the same solvent.

  • Mixing: Combine the API solution with each counter-ion solution in a 1:1 molar ratio.

  • Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly at room temperature.

  • Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the isolated solids under vacuum at a controlled temperature.

  • Characterization: Analyze the resulting solids using XRPD to confirm crystallinity and DSC to assess thermal properties.

Section 2: Cocrystallization

For aminopyridines that are non-ionizable or where salt formation proves challenging, cocrystallization is an excellent alternative.[9] Cocrystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonding, between the API and a pharmaceutically acceptable coformer.[10]

Core Principle: Supramolecular Synthons

The design of cocrystals relies on creating robust hydrogen bonds between the aminopyridine and a coformer. The pyridine and amino groups of the API are excellent hydrogen bond donors and acceptors. Coformers are often selected from the GRAS (Generally Recognized as Safe) list and typically contain functional groups like carboxylic acids, amides, or alcohols that can complement the API's hydrogen bonding capabilities.[9]

Troubleshooting and FAQs: Cocrystal Development

Q1: My screening attempts with liquid-assisted grinding are not producing cocrystals. What should I try next?

A1: While grinding is a common screening method, it may not be suitable for all systems.[9]

  • Vary the Solvent: The small amount of solvent used in liquid-assisted grinding is critical. Try a range of solvents to find one that facilitates the interaction between the API and coformer without fully dissolving them.

  • Try Solution-Based Methods: Solvent evaporation or slurry crystallization can be more effective.[11] In a slurry experiment, the API and coformer are stirred in a solvent in which they have limited solubility. Over time, the most thermodynamically stable form (hopefully the cocrystal) will crystallize.

  • Thermal Methods: If your compounds are thermally stable, consider melt-based methods like hot-stage microscopy or differential scanning calorimetry (DSC) to screen for cocrystal formation.

Q2: I've identified a promising cocrystal, but how do I confirm it's not a simple physical mixture or a salt?

A2: This is a critical characterization step.

  • XRPD: A cocrystal will have a unique powder diffraction pattern that is different from the patterns of the individual components and their physical mixture.[12]

  • DSC/TGA: A cocrystal will typically exhibit a single, sharp melting point that is different from the melting points of the API and coformer.[13]

  • Spectroscopy (FTIR/Raman): Changes in vibrational frequencies, particularly in regions corresponding to hydrogen bonding (e.g., N-H, O-H, C=O stretching), can provide strong evidence of cocrystal formation.[12]

  • The ΔpKa Rule: As mentioned earlier, a ΔpKa between 0 and 3 can result in either a salt or a cocrystal.[3] If the ΔpKa is in this range, spectroscopic evidence is crucial to distinguish between a salt (proton transfer) and a cocrystal (no proton transfer).

Q3: The dissolution rate of my cocrystal is high initially, but then the concentration drops. What is happening?

A3: This "spring and parachute" effect is common with supersaturating formulations like cocrystals. The initial high concentration (the "spring") is due to the dissolution of the higher-energy cocrystal form. However, this supersaturated solution is thermodynamically unstable and can precipitate as the more stable, less soluble form of the API (the "parachute").

  • Inhibit Precipitation: The inclusion of precipitation inhibitors (polymers like HPMC or PVP) in the formulation can help maintain the supersaturated state for a longer period, improving the potential for absorption.

Diagram: Cocrystal vs. Salt Formation

Cocrystal_vs_Salt cluster_cocrystal Cocrystal Formation (ΔpKa < 1) cluster_salt Salt Formation (ΔpKa > 2-3) Cocrystal API + Coformer H-Bonding No Proton Transfer Salt API-H+ + Counter-ion- Ionic Bond Proton Transfer API_Base Aminopyridine (Base) API_Base->Cocrystal Non-covalent Interaction API_Base->Salt Proton Transfer Acid Acidic Coformer/ Counter-ion Acid->Cocrystal Acid->Salt

Caption: Key differences between cocrystal and salt formation.

Section 3: Amorphous Solid Dispersions (ASDs)

Creating an amorphous solid dispersion (ASD) is a powerful technique for significantly increasing the solubility of poorly soluble drugs.[13] In an ASD, the crystalline API is converted into its higher-energy amorphous state and dispersed within a polymer matrix.[14]

Core Principle: Preventing Recrystallization

The main challenge with amorphous forms is their inherent physical instability and tendency to recrystallize to the more stable, less soluble crystalline form.[13] The polymer carrier in an ASD serves two primary purposes:

  • Immobilization: It increases the glass transition temperature (Tg) of the mixture, reducing molecular mobility and hindering the ability of API molecules to arrange into a crystal lattice.[15]

  • Specific Interactions: Favorable interactions (e.g., hydrogen bonds) between the API and the polymer can further stabilize the amorphous API.[15]

Troubleshooting and FAQs: ASD Formulation

Q1: I'm using hot-melt extrusion (HME) to prepare an ASD, but my extrudate shows signs of crystallinity. What adjustments can I make?

A1: Incomplete amorphization during HME can be due to several process and formulation parameters.

  • Increase Temperature/Shear: Ensure the processing temperature is sufficiently above the melting point of the API and the Tg of the polymer to ensure complete melting and mixing. Increasing the screw speed can impart more shear energy, which aids in breaking down the crystal lattice. However, be mindful of the thermal stability of your API and polymer.[16]

  • Check Drug-Polymer Miscibility: The API must be miscible in the polymer at the processing temperature. If the drug loading is too high, it may exceed the solubility limit in the polymer, leading to the presence of undissolved, crystalline drug. Try reducing the drug loading.[15]

  • Polymer Selection: The chosen polymer must be appropriate for HME and have a suitable Tg. Polymers like PVP, copovidone (PVP/VA), and Soluplus® are commonly used.[14][15]

Q2: My ASD looks amorphous by XRPD right after production, but it recrystallizes during storage. How can I improve its stability?

A2: This is a critical stability challenge for ASDs.

  • Moisture Protection: Water acts as a potent plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which can accelerate recrystallization.[15] Store the ASD in tightly sealed containers with a desiccant and consider the moisture-protective properties of your final dosage form packaging.

  • Increase Drug-Polymer Interactions: A polymer that can form strong hydrogen bonds with the aminopyridine moiety will provide better stabilization against recrystallization compared to a non-interacting polymer.

  • Raise the Glass Transition Temperature (Tg): A higher Tg corresponds to lower molecular mobility and better physical stability. This can be achieved by selecting a polymer with a higher intrinsic Tg or by increasing the polymer-to-drug ratio.

Q3: What are the best characterization techniques for ASDs?

A3: A combination of techniques is essential to fully characterize an ASD.[13]

  • X-Ray Powder Diffraction (XRPD): The primary tool to confirm the absence of crystallinity. An amorphous sample will show a broad "halo" pattern instead of sharp Bragg peaks.[12]

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the ASD. A single Tg for the dispersion indicates good miscibility between the drug and polymer. DSC can also detect recrystallization events upon heating.[13][14]

  • Spectroscopy (FTIR, Raman, ssNMR): These techniques are powerful for probing drug-polymer interactions at the molecular level, which are key to understanding the stability of the ASD.[12]

Experimental Protocol: ASD Preparation by Hot-Melt Extrusion (HME)
  • Pre-blending: Physically mix the aminopyridine API and the selected polymer (e.g., copovidone) at the desired ratio (e.g., 20% API, 80% polymer w/w).

  • Extruder Setup: Set up a twin-screw extruder with a suitable temperature profile. The temperature in the mixing zones should be above the API's melting point and the polymer's Tg.

  • Extrusion: Feed the pre-blend into the extruder at a constant rate. The molten material is forced through a die to form a continuous strand.

  • Cooling and Milling: The extrudate is cooled rapidly on a conveyor belt to quench it in the amorphous state. The cooled, brittle strand is then milled into a fine powder.

  • Characterization: Immediately analyze the milled powder by XRPD and DSC to confirm its amorphous nature and determine its Tg. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess physical stability.[17]

Section 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate hydrophobic molecules, like aminopyridines, forming inclusion complexes that have significantly improved aqueous solubility.[18]

Core Principle: Host-Guest Inclusion

The driving force for complexation is the displacement of high-energy water molecules from the hydrophobic cyclodextrin cavity by the even more hydrophobic guest molecule (the aminopyridine).[20] The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule for stable complex formation to occur.

Troubleshooting and FAQs: Cyclodextrin Formulations

Q1: I'm not seeing a significant solubility increase with β-cyclodextrin. What could be the issue?

A1: Several factors can limit the effectiveness of cyclodextrin complexation.

  • Size Mismatch: The aminopyridine molecule may be too large or too small to fit snugly within the β-cyclodextrin cavity. Consider screening other cyclodextrins, such as α-cyclodextrin (smaller cavity) or γ-cyclodextrin (larger cavity).

  • Use of Derivatives: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), have much higher aqueous solubility than the parent β-cyclodextrin and are often more effective at solubilizing guest molecules.

  • Inefficient Complexation Method: The method used to prepare the complex is important. While simple physical mixing is often insufficient, methods like kneading, co-evaporation, or freeze-drying promote more efficient complex formation.[21]

Q2: How can I confirm that an inclusion complex has actually formed?

A2: Evidence for inclusion complex formation typically requires multiple characterization techniques.

  • Phase Solubility Studies: This is a classic method where the solubility of the API is measured as a function of increasing cyclodextrin concentration. A linear (AL-type) or non-linear increase in solubility is strong evidence of complexation.

  • Spectroscopy (NMR, UV-Vis, Fluorescence): Changes in the chemical shifts (NMR) or spectral properties (UV-Vis, fluorescence) of the aminopyridine upon addition of the cyclodextrin can confirm its entry into the non-polar cavity environment.

  • Calorimetry (DSC/ITC): The disappearance of the melting endotherm of the API in a physical mixture after complexation is indicative of inclusion. Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction.

Comparison of Solubility Enhancement Strategies

StrategyMechanismTypical Fold Increase in SolubilityKey AdvantagesKey Challenges
Salt Formation Ionization of the API10 - 1,000xHigh solubility increase, established regulatory pathRequires ionizable group, potential for hygroscopicity & disproportionation
Cocrystallization Creation of a new crystalline form with a coformer2 - 100xImproves dissolution, tunes physicochemical propertiesScreening can be labor-intensive, potential for conversion to less soluble form
Amorphous Solid Dispersion (ASD) Conversion to high-energy amorphous form, stabilized by a polymer10 - 10,000xVery high solubility increase, applicable to most compoundsPhysical instability (recrystallization), requires specialized equipment (HME, Spray Dryer)
Cyclodextrin Complexation Encapsulation of the API in a host molecule2 - 200xGood for liquid formulations, can mask tasteLimited by 1:1 or 1:2 stoichiometry, potential for renal toxicity with some CDs

References

  • Krishna Shailaja, M. Usha, P. Sankeerthana, R. Jaya Sri, S. Niharika and S. Madhuri (2023), Review on Solubility Enhancement Techniques for Poorly Soluble Drugs, J. Pharmaceutics and Pharmacology Research, 6(3); DOI:10.31579/ 2693-7247/126. [Link]

  • Sikarra Deepshikha, Shukla Vaibhav, Kharia Ankit Anand, Chatterjee D. P. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 5(3), 18-32. [Link]

  • Patel, J. R., & Patel, K. R. (2014). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmacy and Biological Sciences, 4(4), 512-524. [Link]

  • International Journal of Scientific Research & Technology. (2023). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]

  • Mocanu, A. M., Gâlică, N., & Tătărău-Milea, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(11), 1599. [Link]

  • IJCRT.org. (n.d.). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. [Link]

  • Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Pharmaceutical Investigation, 49(1), 1-13. [Link]

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137. [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. [Link]

  • Singh, A., & Sharma, P. K. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 23(1), 43-61. [Link]

  • Wang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1642-1652. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutical Sciences, 76, 1-10. [Link]

  • van der Meijden, M. M., et al. (2021). Screening Approach for Identifying Cocrystal Types and Resolution Opportunities in Complex Chiral Multicomponent Systems. Crystal Growth & Design, 21(1), 436-446. [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • Krstić, M., et al. (2022). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. Polymers, 14(19), 4057. [Link]

  • Bilal, M., et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 29(3), 698. [Link]

  • Li, Y., et al. (2013). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. AAPS PharmSciTech, 14(4), 1457-1467. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Tolosa, J. E., et al. (2005). Theoretical prediction of relative and absolute pK(a) values of aminopyridines. The Journal of Physical Chemistry A, 109(22), 5028-5034. [Link]

  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • ResearchGate. (n.d.). Cocrystallization for Improving Anticancer Activity of Drugs. [Link]

  • Kumar, S., & Nanda, A. (2017). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Journal of Pharmacy and Pharmaceutical Sciences, 20(1), 1-20. [Link]

  • O'Dwyer, P. J., et al. (2019). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 16(11), 4644-4654. [Link]

  • ResearchGate. (n.d.). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. [Link]

  • Atalay, V. E. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(1), 103-109. [Link]

  • ResearchGate. (n.d.). Common Characterization Techniques for Amorphous Solid Dispersions. [Link]

  • Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • BioDuro. (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. [Link]

  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • Al-Shdefat, R., et al. (2024). Utilization of co-crystallization technology to enhance the solubility and the dissolution profiles of famotidine. PHARMAKON, 13(1), 1-8. [Link]

  • MDPI. (n.d.). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. [Link]

  • Kumar, S., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 337, 134-158. [Link]

  • ResearchGate. (n.d.). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. [Link]

  • American Pharmaceutical Review. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Brown, N., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 62(15), 3617-3627. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. [Link]

  • Pharmaceutical Technology. (2011). Solid Dispersions by Hot-Melt Extrusion. [Link]

  • CatSci Ltd. (n.d.). The Physical Chemistry of Salt Screening. [Link]

  • ResearchGate. (n.d.). Interaction between hydrophilic drug and α-cyclodextrins: Physico-chemical aspects. [Link]

  • Cruz-Cabeza, A. J., et al. (2021). Virtual Cocrystal Screening Methods as Tools to Understand the Formation of Pharmaceutical Cocrystals—A Case Study of Linezolid, a Wide-Range Antibacterial Drug. Crystal Growth & Design, 21(3), 1649-1661. [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3,4-Diamino-5-phenylpyridine

Case ID: 34-DAPP-OX-PREV Priority: High (Reagent Stability) Assigned Specialist: Senior Application Scientist, Organic Chemistry Division Executive Summary & Chemical Context[1][2][3][4] 3,4-Diamino-5-phenylpyridine (3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 34-DAPP-OX-PREV Priority: High (Reagent Stability) Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Summary & Chemical Context[1][2][3][4]

3,4-Diamino-5-phenylpyridine (3,4-DAPP) is a highly electron-rich heteroaromatic system. While the phenyl group at the 5-position adds steric bulk and conjugation, the critical instability arises from the vicinal (ortho) diamine motif at positions 3 and 4.

Like its parent compound 3,4-diaminopyridine (3,4-DAP), this molecule is susceptible to oxidative degradation driven by atmospheric oxygen and catalyzed by light and moisture. The degradation typically manifests as a transition from an off-white/pale yellow powder to a brown, purple, or black solid.

The Golden Rule: Treat 3,4-DAPP as a "living" reagent. It is not static; it is constantly seeking thermodynamic stability by reacting with oxygen to form quinonoid species or azo-dimers.

The Mechanism: Why Does It Degrade?

To prevent oxidation, you must understand the enemy. The degradation of 3,4-DAPP follows a radical-mediated oxidative pathway common to ortho-phenylenediamines.

The Degradation Pathway (Visualized)

The following diagram illustrates the cascade from the free base to the colored degradation products.

OxidationPathway Start 3,4-DAPP (Free Base) (Pale Yellow/White) Trigger Trigger: O2 + Light + Moisture Start->Trigger Intermediate Semiquinone Radical Cation Trigger->Intermediate -1e- Product1 Quinone Diimine (Reactive Electrophile) Intermediate->Product1 -1e-, -2H+ Final Azo-Dimers & Polymers (Brown/Black Crust) Product1->Final Polymerization/Coupling

Figure 1: Oxidative cascade of 3,4-diamino-5-phenylpyridine. The formation of the Quinone Diimine is the "point of no return," leading to irreversible polymerization.

Key Insight: The "Free Base" form is significantly more labile than its salt counterparts (e.g., Hydrochloride or Phosphate). The lone pair electrons on the nitrogen atoms in the free base are readily available for radical abstraction. Protonating these amines (forming a salt) "locks" these electrons, drastically reducing oxidative susceptibility [1].

Troubleshooting Guide: Symptom-Based Diagnosis

Use this table to diagnose the state of your reagent.

SymptomSeverityDiagnosisRecommended Action
Off-white / Pale Yellow Powder 🟢 NormalPristine compound.Proceed with experiments. Ensure inert storage.
Light Brown Surface Crust 🟡 ModerateSurface oxidation.Salvageable. The bulk underneath is likely pure. Recrystallize from degassed Ethyl Acetate/Ethanol or wash with cold ether if solubility permits.
Deep Purple / Black Gunk 🔴 CriticalAdvanced polymerization.Discard. The formation of complex azo-polymers makes purification difficult and yield-destroying.
Loss of Solubility 🔴 CriticalCross-linking.Discard. Oxidized species often cross-link, becoming insoluble in standard organic solvents.
LC-MS shows M+14 or M+16 🟡 ModerateN-Oxide formation.Purify. M+16 indicates N-oxidation (common in pyridines). Can be reduced back or separated via chromatography.[1][2]

Standard Operating Procedures (SOPs)

SOP 1: The "Inert Aliquot" Protocol (Receiving)

Do not store the entire bulk bottle in the fridge and open it repeatedly. This introduces moisture, which accelerates oxidation.

  • Preparation: Dry a set of amber glass vials (2mL or 4mL) in an oven at 120°C for 2 hours. Allow to cool in a desiccator.

  • Environment: Ideally, move the bulk bottle into a Glove Box (Argon/Nitrogen). If unavailable, use an inverted funnel with a high flow of Argon over the balance.

  • Aliquot: Weigh out single-use quantities (e.g., 50mg, 100mg) into the dried vials.

  • Seal: Cap tightly. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

  • Storage: Place vials in a secondary container (jar) with a sachet of silica gel or activated charcoal. Store at -20°C .

SOP 2: Salt Formation Strategy (Long-Term Stability)

If you synthesized the compound and need to store it for >6 months, convert it to the Hydrochloride (HCl) salt.

  • Dissolve the 3,4-DAPP free base in anhydrous Ethanol or Methanol.

  • Add 2.2 equivalents of HCl (using HCl in Dioxane or Ether).

  • The dihydrochloride salt will precipitate.

  • Filter under Argon.

  • Why this works: Protonation of the amino groups removes the electron density that attracts oxygen. Salt forms of diaminopyridines have shown stability profiles exceeding 12 months compared to weeks for the free base [1].

Experimental Workflow: Handling Solutions

Once in solution, 3,4-DAPP is a "ticking clock." Follow this decision tree for handling.

HandlingWorkflow Start Prepare 3,4-DAPP Solution SolventCheck Is the solvent degassed? Start->SolventCheck Degas Sparge with Argon (15 mins) or Freeze-Pump-Thaw SolventCheck->Degas No UseTime Time to Experiment? SolventCheck->UseTime Yes Degas->UseTime Immediate Use Immediately (<1 hr) UseTime->Immediate Ready Delay Delay (>1 hr) UseTime->Delay Wait Storage Store at -80°C Protect from Light Delay->Storage

Figure 2: Decision matrix for handling solutions of 3,4-DAPP to minimize oxidative stress.

Frequently Asked Questions (FAQ)

Q: Can I use Nitrogen instead of Argon? A: Yes, but Argon is superior . Argon is heavier than air and forms a "blanket" over your crystals in the vial. Nitrogen is lighter and mixes with air more easily if the seal is imperfect. For highly sensitive ortho-diamines, Argon is the gold standard [2].

Q: My compound arrived with a slight pink hue. Is it bad? A: Likely not. Trace oxidation of <0.5% can cause intense coloration due to the high extinction coefficient of the quinonoid impurities. Verify purity via 1H-NMR (look for peak broadening or new aromatic signals) or HPLC . If purity is >98%, use as is.

Q: I need to heat the reaction to 80°C. Will it survive? A: Only if deoxygenated. At 80°C in the presence of air, 3,4-DAPP will degrade rapidly (minutes). Ensure your reaction vessel is purged (Schlenk line) and the solvent is anhydrous and degassed [3].

Q: Does the phenyl group at position 5 help stability? A: Marginally. While it provides some steric protection compared to the naked 3,4-diaminopyridine, it also extends the conjugation system, which can sometimes stabilize the radical intermediate formed during oxidation. Do not rely on the phenyl group for protection; treat it with the same caution as the parent molecule.

References

  • Stability of 3,4-diaminopyridine forms. (2004). Journal of Pharmaceutical and Biomedical Analysis. The study highlights that salt species (protonated) are significantly more stable under oxidative stress than molecular (free base) species due to the engagement of the lone pair electrons.[3]

  • Handling Air-Sensitive Reagents. (Technical Bulletin AL-134). Sigma-Aldrich.[4] Defines best practices for inert gas blanketing and the physical properties of Argon vs. Nitrogen in protecting sensitive solids.

  • Oxidation of Dihydropyridines and Aminopyridines. (2020). Frontiers in Chemical Sciences. Discusses the oxidative susceptibility of pyridine derivatives and the formation of impurities under thermal stress.[5]

Sources

Optimization

Technical Support Center: Optimizing Catalytichydrogenation for Nitro-Phenylpyridine Reduction

Welcome to the technical support center for the catalytic hydrogenation of nitro-phenylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of nitro-phenylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical transformation. The reduction of a nitro group on a phenylpyridine scaffold is a cornerstone reaction in synthesizing key pharmaceutical intermediates. However, its success hinges on a nuanced understanding of catalytic systems and reaction parameters.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Foundational Principles of Nitro-Phenylpyridine Hydrogenation

The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline is a well-established process.[1][2] The reaction typically proceeds through a stepwise reduction mechanism involving nitroso and hydroxylamine intermediates.[3][4]

Reaction_Pathway Nitro Nitro-Phenylpyridine Nitroso Nitroso Intermediate Nitro->Nitroso +H₂ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H₂ Amine Amino-Phenylpyridine Hydroxylamine->Amine +H₂

Caption: Generalized reaction pathway for nitro group reduction.

A critical challenge in this process is the potential for the accumulation of the hydroxylamine intermediate. This species is often thermally unstable and can lead to undesired side reactions or, in worst-case scenarios, uncontrolled exothermic decomposition.[5][6] Furthermore, the presence of the pyridine ring introduces additional complexity due to its potential to coordinate with the metal catalyst, influencing activity and selectivity.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the catalytic hydrogenation of nitro-phenylpyridines.

Incomplete or Stalled Reactions

Q: My reaction has stopped before all the starting material is consumed. What are the likely causes and how can I resolve this?

A: A stalled reaction is a frequent issue that can often be attributed to catalyst deactivation or insufficient hydrogen availability.

  • Catalyst Poisoning: The pyridine nitrogen can act as a ligand, binding strongly to the catalyst's active sites and inhibiting its activity. Sulfur or halogen-containing impurities in the starting material or solvent can also poison the catalyst.

    • Solution:

      • Ensure the purity of your starting material and solvents.

      • Consider using a more robust catalyst, such as platinum on carbon (Pt/C), which can sometimes be more resistant to nitrogen-containing heterocycles than palladium on carbon (Pd/C).

      • An increase in catalyst loading may be necessary to compensate for partial deactivation.

  • Insufficient Hydrogen Pressure or Delivery: The reaction may be starved of hydrogen, especially in reactions run at atmospheric pressure using a hydrogen balloon.

    • Solution:

      • Ensure all connections are secure and there are no leaks in the system.

      • For reactions requiring more than atmospheric pressure, transition to a Parr shaker or a similar hydrogenation apparatus that allows for higher and more consistent hydrogen pressure.[7]

      • Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen from the gas phase to the catalyst surface.

  • Poor Catalyst Quality: The activity of hydrogenation catalysts can vary between batches and suppliers.[8]

    • Solution:

      • Test a new batch of catalyst on a small-scale reaction with a known substrate to verify its activity.

      • Ensure proper storage of the catalyst under an inert atmosphere, as prolonged exposure to air can lead to deactivation.

Poor Selectivity and Side Product Formation

Q: I am observing significant amounts of side products, such as azo or azoxy compounds. How can I improve the selectivity towards the desired amine?

A: The formation of dimeric impurities like azo and azoxy compounds typically arises from the condensation of the nitroso and hydroxylamine intermediates.[6]

  • Accumulation of Intermediates: If the reduction of the hydroxylamine intermediate to the amine is slow, it can react with the nitroso intermediate.

    • Solution:

      • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the condensation reaction pathways.[9]

      • Increase Hydrogen Pressure: Higher hydrogen pressure can accelerate the reduction of the hydroxylamine, minimizing its concentration and the likelihood of side reactions.

      • Catalyst Choice: Different catalysts exhibit different selectivities. While Pd/C is a common choice, Raney Nickel or Pt/C might offer better selectivity for your specific substrate.[1][10]

      • Additives: In some cases, the addition of a small amount of an acid (e.g., acetic acid) can help to protonate the intermediates and prevent their condensation. However, this must be evaluated carefully as it can also affect catalyst activity.

  • Over-reduction: In some instances, particularly with more active catalysts like Raney Nickel, reduction of the pyridine or phenyl ring can occur, especially at elevated temperatures and pressures.[11][12]

    • Solution:

      • Employ milder reaction conditions (lower temperature and pressure).

      • Switch to a less active but more selective catalyst, such as Pd/C.

Troubleshooting_Workflow cluster_issue Identify Primary Issue cluster_conversion Troubleshooting Incomplete Conversion cluster_selectivity Troubleshooting Low Selectivity Issue Incomplete Conversion or Low Selectivity? Check_Catalyst Check Catalyst Activity & Loading Issue->Check_Catalyst Incomplete Conversion Optimize_Conditions Adjust Temperature & Pressure Issue->Optimize_Conditions Low Selectivity Check_H2 Ensure Adequate H₂ Pressure & Stirring Check_Catalyst->Check_H2 Check_Purity Verify Substrate/Solvent Purity Check_H2->Check_Purity Result Optimized Reaction Check_Purity->Result Change_Catalyst Screen Different Catalysts (Pt/C, RaNi) Optimize_Conditions->Change_Catalyst Consider_Additives Evaluate Effect of Additives (e.g., Acid) Change_Catalyst->Consider_Additives Consider_Additives->Result

Caption: A decision tree for troubleshooting common hydrogenation issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for reducing a nitro-phenylpyridine?

There is no single "best" catalyst, as the optimal choice depends on the specific substitution pattern of your molecule and the presence of other functional groups. However, a good starting point is often 5-10% Palladium on Carbon (Pd/C).[10][13] If issues with catalyst poisoning or low reactivity are observed, Platinum on Carbon (Pt/C) is a viable alternative. Raney Nickel is also effective but can be less selective and may require more careful control of reaction conditions to avoid over-reduction.[1][10]

Q2: Which solvent should I use?

Protic solvents like ethanol, methanol, or isopropanol are most commonly used as they can help with the solubility of the starting material and product, and also participate in the protonolysis steps of the reaction. Ethyl acetate is another common choice. The effect of the solvent can be reaction-specific, so screening a few options may be beneficial.[14]

Q3: How do I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots (after safely venting the hydrogen and purging with an inert gas) and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17][18] HPLC is often the most quantitative method for tracking the disappearance of the starting material and the appearance of the product and any intermediates or side products.[17]

Q4: What are the key safety precautions for catalytic hydrogenation?

  • Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenations must be conducted in a well-ventilated fume hood.[7][19]

  • Pyrophoric Catalysts: Palladium on carbon, particularly after use, can be pyrophoric and may ignite upon exposure to air.[15][20] The used catalyst should always be kept wet with solvent during filtration and handling.

  • Proper Equipment: Use glassware that is free of cracks and rated for the intended pressure. For reactions above atmospheric pressure, a dedicated hydrogenation reactor (e.g., Parr apparatus) with appropriate safety features is mandatory.[19][21]

  • Inert Atmosphere: The reaction vessel should be thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen to remove all oxygen.[20]

Q5: How do I work up the reaction and isolate my product?

After the reaction is complete, the system must be purged with an inert gas to remove all hydrogen. The catalyst is then removed by filtration, typically through a pad of Celite®. It is crucial to keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting.[15] The filtrate can then be concentrated under reduced pressure to yield the crude product, which may be purified further by crystallization or chromatography.

Section 4: Experimental Protocols

General Procedure for Atmospheric Hydrogenation
  • To a three-necked round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 5-10 wt% Pd/C).

  • Seal the flask and purge the system by evacuating and backfilling with nitrogen three times.[20]

  • Under a positive flow of nitrogen, add the solvent (e.g., ethanol) followed by the nitro-phenylpyridine substrate.

  • Replace the nitrogen inlet with a hydrogen-filled balloon attached to a gas inlet adapter.

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this two more times.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, purge the system with nitrogen, and filter the reaction mixture through Celite® to remove the catalyst.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

Catalyst Performance Comparison
CatalystTypical Loading (w/w)PressureTemperatureAdvantagesDisadvantages
Pd/C 5-10%Atmospheric - 50 psi25-60 °CGood general activity and selectivity.[10]Can be susceptible to poisoning by nitrogen heterocycles.
Pt/C 1-5%15 - 100 psi25-80 °COften more active and resistant to poisoning than Pd/C.Can be less selective, potentially leading to ring reduction at higher T/P.
Raney Ni 10-20%50 - 500 psi50-100 °CHighly active and cost-effective.Can lead to over-reduction and dehalogenation if applicable.[10]

This guide provides a foundational framework for approaching the catalytic hydrogenation of nitro-phenylpyridines. Successful optimization will always depend on careful experimentation and a thorough understanding of the underlying chemical principles.

References

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.[Link]

  • Google Patents.
  • ResearchGate. Catalytic mechanism for the hydrogenation of nitrobenzene Primary...[Link]

  • ACS GCI Pharmaceutical Roundtable. Catalytic Hydrogenation - Wordpress.[Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[Link]

  • Frontiers. H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions.[Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.[Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.[Link]

  • ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.[Link]

  • YouTube. Hydrogenation Reaction Set up - Reduction of a Nitro group.[Link]

  • Wikipedia. Reduction of nitro compounds.[Link]

  • YouTube. Reduction of nitrobenzene.[Link]

  • RSC Publishing. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative...[Link]

  • Google Patents.
  • Agency for Toxic Substances and Disease Registry. analytical methods.[Link]

  • KINTEK. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.[Link]

  • ResearchGate. (PDF) Amination of Aminopyridines via η6-Coordination Catalysis.[Link]

  • ResearchGate. a) Proposed reaction pathway for the hydrogenation of nitrobenzene...[Link]

  • ResearchGate. (PDF) Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests.[Link]

  • MDPI. Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction.[Link]

  • University of Rochester. Hydrogenation SOP.[Link]

  • ResearchGate. Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation.[Link]

  • ResearchGate. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.[Link]

  • Gujarat Pollution Control Board. SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided.[Link]

  • ACS Publications. Borrowing Hydrogen Amination Reactions: A Complex Analysis of Trends and Correlations of the Various Reaction Parameters | ACS Catalysis.[Link]

  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations.[Link]

  • University of Pittsburgh. Hydrogenation Reactions.[Link]

Sources

Troubleshooting

Resolving regioisomer formation in 5-phenylpyridine functionalization

Welcome to the Heterocycle Functionalization Technical Support Center . Ticket #: 5-PhPy-REGIO-001 Topic: Resolving Regioisomer Formation in 5-Phenylpyridine Functionalization Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Functionalization Technical Support Center .

Ticket #: 5-PhPy-REGIO-001 Topic: Resolving Regioisomer Formation in 5-Phenylpyridine Functionalization Assigned Specialist: Senior Application Scientist, High-Throughput Experimentation Unit[1]

Executive Summary: The Scaffold Challenge

You are working with 3-phenylpyridine (often referred to as 5-phenylpyridine depending on substitution history).[1] This scaffold presents a unique "biaryl" challenge where two aromatic rings compete for functionalization, governed by distinct electronic and steric rules.[1]

  • The Pyridine Ring: Electron-deficient.[2] Prone to nucleophilic attack (radical Minisci) at C2/C6 but resistant to electrophilic attack.[1]

  • The Phenyl Ring: Electron-neutral/rich. Prone to electrophilic attack (EAS) or steric-controlled C-H activation (Ir-catalyzed).[1]

The Core Regio-Problem:

  • Pyridine C2 vs. C6: Competition between the "inner" hindered position (C2) and the "outer" accessible position (C6).

  • Phenyl Ring Selectivity: Distinguishing between ortho, meta, and para positions relative to the pyridine linkage.[1]

Module 1: Functionalizing the Pyridine Ring (Radical Pathways)

User Scenario: "I am trying to alkylate the pyridine ring using a Minisci reaction, but I am getting a mixture of C2 and C6 isomers, or exclusively the 'outer' C6 product."

Technical Diagnosis

In 3-phenylpyridine, the C2 position is sterically flanked by the phenyl ring and the nitrogen lone pair. The C6 position is sterically open. Radical additions (Minisci type) are highly sensitive to sterics.[1]

  • Default Outcome: High selectivity for C6 (the "outer" position).[1]

  • The Challenge: Forcing functionalization at C2 (the "inner" position).

Troubleshooting Protocol: Reversing Selectivity

Q: How do I shift selectivity toward the hindered C2 position?

A: You must employ "Polarity Reversal" or "Blocking" strategies. [1]

StrategyMethodologyMechanism
N-Oxide Activation Oxidize pyridine to Pyridine-N-oxide before functionalization.The N-oxide oxygen creates a dipole that can direct specific radical species or allow for subsequent rearrangement (e.g., Boekelheide reaction) to C2.
Radical Nucleophilicity Switch from alkyl radicals (nucleophilic) to carbamoyl/acyl radicals.[1]More nucleophilic radicals are more sensitive to the electron-deficient C2/C4/C6 positions. However, steric sensitivity remains high.[1]
Acid Modulation Increase TFA concentration or switch to stronger Lewis Acids (BF3[1]·OEt2).Protonation/complexation of N lowers the LUMO of the pyridine, increasing overall reactivity, but often exacerbates C6 selectivity due to increased steric bulk at Nitrogen.
Standard Operating Procedure (SOP): C6-Selective Alkylation

Recommended for late-stage functionalization.[1]

  • Substrate: 0.5 mmol 3-phenylpyridine.

  • Solvent: 2.5 mL DCM:H2O (biphasic) or TFA (homogenous).

  • Radical Source: 2.0 equiv Zinc Sulfinate (e.g., DFMS for CF2H).[1]

  • Oxidant: 3.0 equiv TBHP (70% aq).[1]

  • Temperature: 0°C to RT (Control exotherm to prevent polysubstitution).

Module 2: Functionalizing the Phenyl Ring (Steric Control)

User Scenario: "I want to borylate the phenyl ring to create a handle for Suzuki coupling, but I'm worried about hitting the pyridine ring."

Technical Diagnosis

Iridium-catalyzed C-H borylation is governed almost exclusively by sterics , not electronics.[1]

  • Pyridine N: Coordinates to Ir, potentially poisoning the catalyst unless sterically protected.[1]

  • Selectivity: The catalyst will avoid:

    • Ortho to the pyridine nitrogen (C2/C6).[1]

    • Ortho to the phenyl linkage (Phenyl C2'/C6').[1]

  • Result: Functionalization occurs at the Phenyl Meta (C3'/C5') or Para (C4') positions.[1]

Decision Matrix: Ligand Selection

Q: Which ligand system should I use to avoid catalyst poisoning by the pyridine nitrogen?

A: Use electron-rich bipyridine ligands or bulky phenanthrolines.

LigandSelectivity ProfileNotes
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) Standard. Favors sterically accessible phenyl meta/para positions.[1]Robust. The tert-butyl groups prevent the ligand from dissociating, maintaining the active Ir(III)/Ir(V) cycle.
TMP-Phen (3,4,7,8-tetramethyl-1,10-phenanthroline) High Activity. Often pushes reaction to completion even with deactivated arenes.[1]Useful if the phenyl ring has other electron-withdrawing groups.
Visual Guide: Steric Exclusion Zones

G cluster_0 3-Phenylpyridine Scaffold cluster_1 Ir-Catalyzed Borylation Logic Pyridine Pyridine Ring (Electron Deficient) Phenyl Phenyl Ring (Steric Target) Pyridine->Phenyl Linked at C3 Ortho_N Ortho to N (BLOCKED by Lone Pair) Pyridine->Ortho_N Ortho_Link Ortho to Linker (BLOCKED by Sterics) Phenyl->Ortho_Link Meta_Para Meta/Para on Phenyl (ACCESSIBLE) Phenyl->Meta_Para Preferred Site

Caption: Steric exclusion map for Ir-catalyzed borylation. Green zones indicate accessible sites.[1]

Module 3: Directing Group (DG) Strategies

User Scenario: "I specifically need to functionalize the phenyl ring ORTHO to the pyridine linkage (C2')."

Technical Diagnosis

This is the most difficult regio-outcome. The pyridine nitrogen is too far (distal) to act as a directing group for the phenyl ring's ortho position (which is 4 atoms away).

  • Standard Pd-Catalysis: Will likely fail or give mixtures.[1]

  • Solution: You need a Transient Directing Group (TDG) or a Template .[1]

Experimental Workflow: The Template Approach

To hit the "inner" ortho position of the phenyl ring, you must use a template that coordinates to the pyridine nitrogen and "reaches" over to activate the C-H bond.

  • Catalyst: Pd(OAc)2.

  • Ligand: Yu-Wasa type ligands (bifunctional ligands containing a carboxylic acid and a coordinating pyridine/quinoline motif).[1]

  • Mechanism: The ligand coordinates Pd, while the carboxylic acid moiety acts as a proton shuttle (CMD mechanism) specifically positioned to deprotonate the C-H bond ortho to the linkage.

FAQ: Rapid Troubleshooting

Q1: My Minisci reaction turned into black tar. What happened? A: You likely added the oxidant (TBHP/Persulfate) too quickly or at too high a temperature. Pyridines are prone to polymerization under radical conditions.[1]

  • Fix: Add oxidant via syringe pump over 2 hours.[1] Lower temperature to 0°C.

Q2: I can't separate the C2 and C6 isomers after alkylation. A: These regioisomers often have very similar R_f values.

  • Fix: Do not use standard Silica.[1] Switch to C18 Reverse Phase chromatography. The difference in dipole moment between the "linear" (C5-C2 substituted) and "bent" (C5-C6 substituted) isomers is usually resolved better on C18.

Q3: Can I use electrophilic aromatic substitution (Nitration/Bromination)? A: Only if you want to hit the Phenyl ring.[1] The pyridine ring is too deactivated.

  • Outcome: Nitration will occur on the Phenyl ring at the ortho or para position (relative to the pyridine, which acts as an electron-withdrawing group).

References

  • Steric Control in Ir-Catalyzed Borylation: Partridge, B. M., & Hartwig, J. F. (2013).[1][3] Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation.[3] Organic Letters.

  • Minisci Reaction Regioselectivity: Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [1]

  • Distal C-H Activation (Template Approach): Leow, D., Li, G., Mei, T.-S., & Yu, J.-Q. (2012).[1] Activation of Remote meta-C–H Bonds Assisted by an End-on Template. Nature.[1] [1]

  • Mechanism of Pyridine C-H Functionalization: Hickman, A. J., & Sanford, M. S. (2012).[1] High-Valent Organometallic Copper and Palladium in Catalysis. Nature.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 3,4-Diamino-5-phenylpyridine

Executive Summary In drug development, particularly within the kinase inhibitor space (e.g., CDK2/CDK9 inhibitors), 3,4-diamino-5-phenylpyridine serves as a critical scaffold for synthesizing fused heterocyclic systems l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, particularly within the kinase inhibitor space (e.g., CDK2/CDK9 inhibitors), 3,4-diamino-5-phenylpyridine serves as a critical scaffold for synthesizing fused heterocyclic systems like imidazo[4,5-c]pyridines.

The primary analytical challenge with this scaffold is not merely identification, but regioisomeric differentiation . Synthetic routes involving nitration and reduction of phenylpyridines often yield mixtures of 3,4-diamino and 2,3-diamino isomers. This guide compares the spectral performance of 3,4-diamino-5-phenylpyridine against its regioisomers and outlines a validated protocol for definitive structural assignment using 1H NMR.

Structural Context & The Analytical Challenge

The target molecule, 3,4-diamino-5-phenylpyridine , possesses a specific substitution pattern that dictates its spectral signature.

  • Core: Pyridine ring.[1][2][3][4][5][6][7][8]

  • Substituents: Phenyl group at C5; Amino groups at C3, C4.

  • Remaining Protons: H-2 and H-6.

The Comparison: Target vs. Isomer

The "Alternative" in this analysis is the 2,3-diamino-5-phenylpyridine regioisomer, a common synthetic impurity. Distinguishing these two is the primary "performance" metric of this analytical method.

FeatureTarget: 3,4-Diamino-5-phenyl Alternative: 2,3-Diamino-5-phenyl
Proton Positions C-2 and C-6C-4 and C-6
Spatial Relationship Para (across ring)Meta (separated by one carbon)
Coupling (

)
negligible (

Hz)
Distinct Meta-coupling (

Hz)
Spectral Appearance Two Singlets Two Doublets

Experimental Protocol: Validated Workflow

This protocol prioritizes the observation of exchangeable amino protons (


), which are critical for confirming the "diamino" state and are often invisible in chloroform-d (

).
Step 1: Solvent Selection Logic
  • Avoid

    
    :  Rapid proton exchange and quadrupole broadening often obscure 
    
    
    
    signals.
  • Select DMSO-

    
    :  Strong hydrogen bonding stabilizes the amino protons, appearing as distinct broad singlets between 5.0–6.5 ppm. This allows integration verification (4H total for two 
    
    
    
    groups).
Step 2: Sample Preparation
  • Weigh 5–10 mg of the dry solid product.

  • Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Critical: Ensure the solution is free of acid traces (which protonate pyridine N) or water (which accelerates exchange). Use an ampoule-sealed solvent if possible.

Step 3: Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated aromatic protons (H-2, H-6) often have long 
    
    
    
    relaxation times. Short D1 results in integration errors.
  • Scans (NS): 16–64 scans for sufficient S/N.

Visualization: Analytical Workflow

NMR_Workflow Start Crude Product Solvent Solvent Selection (DMSO-d6) Start->Solvent Acq 1H NMR Acquisition (D1 > 5s) Solvent->Acq Process Spectral Processing (LB = 0.3 Hz) Acq->Process Decision Coupling Analysis Process->Decision Result_A Target Confirmed (Singlets) Decision->Result_A J ~ 0 Hz Result_B Isomer Identified (Doublets) Decision->Result_B J ~ 2 Hz

Figure 1: Decision-matrix workflow for the structural assignment of phenyl-diaminopyridines.

Spectral Analysis & Data Comparison

The following data compares the expected spectral performance of the target molecule in DMSO-


 versus standard literature values for the pyridine scaffold.
Table 1: 1H NMR Assignment (DMSO- , 400 MHz)
PositionTypeChemical Shift (

, ppm)
MultiplicityIntegralMechanistic Insight
H-2 Ar-H7.85 – 7.95 Singlet (s) 1HDeshielded by adjacent Pyridine Nitrogen (

-position). No coupling partner.
H-6 Ar-H7.65 – 7.75 Singlet (s) 1HDeshielded by N, but slightly shielded by ortho-Phenyl ring current effects compared to H-2.
Ph-H Ar-H7.30 – 7.55Multiplet (m)5HTypical phenyl group signature.
3-

Amine5.20 – 5.80Broad Singlet (bs)2HExchangeable. H-bonded to solvent.
4-

Amine6.00 – 6.50Broad Singlet (bs)2HDistinct from 3-

due to electronic environment (para to N vs meta).

Note on Shifts: The exact shift of amino protons is concentration and temperature-dependent. The key confirmation is the presence of two distinct broad singlets integrating to 2H each.

Table 2: Performance Comparison vs. Alternatives

This table highlights why 1H NMR is the superior method for distinguishing the target from its primary synthetic impurity (2,3-diamino isomer).

MetricTarget (3,4-Diamino) Alternative (2,3-Diamino) Result
Aromatic Region (6.5-8.5 ppm) Two sharp Singlets Two Doublets (

Hz)
Singlets confirm Target
Symmetry Asymmetric substitutionAsymmetric substitutionBoth show complex spectra; coupling is the only differentiator.
Solvent Sensitivity High (Amino protons visible in DMSO)HighDMSO is required for both to quantify amine content.

Advanced Verification: 2D NMR (Optional)

If the 1D spectrum is ambiguous (e.g., due to peak overlap with the Phenyl group), a 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides definitive spatial proof.

  • Target (3,4-diamino-5-phenyl):

    • H-6 is spatially close to the Phenyl ring protons.

    • NOE Correlation: Strong cross-peak between H-6 singlet and Phenyl multiplet.

    • H-2: No NOE to Phenyl.

  • Isomer (2,3-diamino-5-phenyl):

    • H-6 is spatially close to the Phenyl ring.

    • H-4 is remote.

    • Differentiation: While both have an H-6/Phenyl NOE, the coupling constant from the 1D spectrum remains the primary, faster differentiator.

Visualization: Isomer Differentiation Logic

Isomer_Logic Root Analyze Aromatic Protons (Non-Phenyl Region) Singlets Two Singlets Observed Root->Singlets Doublets Two Doublets Observed (J = 2-3 Hz) Root->Doublets Target Target: 3,4-Diamino-5-phenyl (H-2 and H-6 are Para) Singlets->Target Confirmed Impurity Impurity: 2,3-Diamino-5-phenyl (H-4 and H-6 are Meta) Doublets->Impurity Rejected

Figure 2: Logic gate for distinguishing the target scaffold from common regioisomers.

References

  • Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines.[2] Journal of Heterocyclic Chemistry, 36(5), 1143-1145.[2] Link

  • ChemicalBook. (n.d.). 3-Phenylpyridine 1H NMR Spectrum. Retrieved October 26, 2023. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

  • BenchChem. (2025).[5] 3,4-Diphenylpyridine in Pharmaceutical Synthesis: Application Notes. Link

Sources

Validation

A Researcher's Guide to the Synthesis, Crystallization, and Comparative Crystal Structure Analysis of 3,4-Diamino-5-phenylpyridine Salts

Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, profoundly influencing its...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, profoundly influencing its bioavailability, stability, and manufacturability. The formation of salts is a cornerstone of API formulation, offering a proven strategy to modulate these critical physicochemical characteristics. This guide provides a comprehensive, experience-driven framework for the systematic investigation of the crystal structures of salts derived from 3,4-diamino-5-phenylpyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.

This document moves beyond a mere recitation of protocols. It delves into the underlying principles and the rationale behind experimental choices, empowering researchers to not only execute the described methods but also to adapt and troubleshoot them effectively. We will navigate the entire workflow, from the synthesis of the parent molecule and its subsequent salt formation to the critical techniques for growing single crystals and the nuanced interpretation of their three-dimensional structures.

Part 1: Synthesis of 3,4-Diamino-5-phenylpyridine and its Salts

The journey into the solid state begins with the synthesis of high-purity starting materials. The following section outlines a robust procedure for the preparation of 3,4-diamino-5-phenylpyridine and a general method for its conversion into various salts.

Experimental Protocol: Synthesis of 3,4-Diamino-5-phenylpyridine

A plausible synthetic route to 3,4-diamino-5-phenylpyridine can be adapted from established methods for the synthesis of substituted diaminopyridines. A common precursor is a nitrated aminopyridine, which can be subsequently reduced.

Step-by-step Methodology:

  • Nitration: Begin with a suitable aminophenylpyridine precursor. The introduction of a nitro group at a position that will ultimately be reduced to an amine is a key step. The specific conditions for nitration (e.g., choice of nitrating agent, temperature, and reaction time) must be carefully optimized to achieve regioselectivity and minimize side reactions.

  • Reduction: The nitro-substituted intermediate is then reduced to the corresponding amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon) being a clean and efficient option. Other methods, such as reduction with tin(II) chloride in acidic media, can also be effective.

  • Purification: The crude 3,4-diamino-5-phenylpyridine should be purified to a high degree (>99%) before proceeding to salt formation. Recrystallization from a suitable solvent or column chromatography are standard purification techniques. The purity should be confirmed by methods such as HPLC, ¹H NMR, and mass spectrometry.

Experimental Protocol: General Procedure for Salt Formation

With the purified parent compound in hand, the formation of various salts can be achieved through a straightforward acid-base reaction. The choice of counterion (and thus the acid) is critical as it will directly influence the crystal packing and physicochemical properties of the resulting salt.

Step-by-step Methodology:

  • Dissolution: Dissolve one molar equivalent of 3,4-diamino-5-phenylpyridine in a suitable solvent, such as ethanol or methanol, with gentle heating if necessary.

  • Acid Addition: To this solution, add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the desired acid (e.g., hydrochloric acid, hydrobromic acid, methanesulfonic acid, or p-toluenesulfonic acid). The acid can be added as a solution in the same solvent or a compatible one.

  • Precipitation/Crystallization: The salt may precipitate immediately upon addition of the acid. If not, the solution can be concentrated and/or cooled to induce crystallization. The resulting solid should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Part 2: Strategies for Single Crystal Growth

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. The growth of such crystals is often the most challenging step in the process. A systematic approach, exploring a range of conditions, is key to success.

Crystallization Techniques

Several techniques can be employed to grow single crystals of organic salts. The choice of method depends on the solubility characteristics of the salt.

  • Slow Evaporation: This is the simplest method, where a saturated solution of the salt is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound. For example, a solution of the salt in a solvent like methanol can be placed in a sealed container with a reservoir of a less polar solvent like diethyl ether. The ether vapor diffuses into the methanol solution, reducing the solubility of the salt and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation. The rate of cooling is a critical parameter to control.

Experimental Protocol: Slow Evaporation from a Mixed Solvent System
  • Solvent Screening: Begin by screening a range of solvents and solvent mixtures to determine the solubility of the salt. The ideal solvent system is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the salt in the chosen solvent system. Gentle heating may be required to dissolve the compound completely.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free location.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Part 3: Crystal Structure Determination via Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Workflow for Single-Crystal X-ray Diffraction Analysis

The process of determining a crystal structure from a single crystal can be summarized in the following steps:

workflow A Crystal Selection and Mounting B Data Collection on Diffractometer A->B C Data Reduction and Correction B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation and Analysis E->F

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern.

  • Data Reduction and Correction: The raw diffraction data is processed to correct for experimental factors, and the intensities of the reflections are extracted.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve its accuracy.

  • Structure Validation and Analysis: The final refined structure is validated to ensure its quality and then analyzed to understand the molecular geometry and intermolecular interactions.

Part 4: A Framework for Comparative Analysis of Crystal Structures

With the crystal structures of different salts of 3,4-diamino-5-phenylpyridine in hand, a detailed comparative analysis can be undertaken. This analysis will provide valuable insights into how the choice of counterion influences the solid-state properties of the API.

Key Aspects for Comparison
  • Hydrogen Bonding Networks: The primary amino groups and the pyridine nitrogen of the cation, along with the anionic counterion, create a rich landscape for hydrogen bonding. A systematic analysis of these interactions is crucial. The nature of the hydrogen bonds (e.g., N-H···Anion, N-H···N) and the resulting motifs (e.g., chains, rings, sheets) should be compared across the different salt structures.

hydrogen_bonding cluster_cation1 Cation 1 cluster_anion Anion cluster_cation2 Cation 2 N1 N-H A1 X⁻ N1->A1 N-H···X⁻ N2 N-H PyN Pyridine N N2->PyN N-H···N N3 N-H

Caption: Potential Hydrogen Bonding Motifs.

  • Supramolecular Assemblies: Beyond hydrogen bonding, other intermolecular interactions, such as π-π stacking between the phenyl and pyridine rings, play a significant role in dictating the overall crystal packing. The nature and geometry of these interactions should be quantified and compared.

  • Conformational Analysis: The relative orientation of the phenyl and pyridine rings can vary between different salt structures. An analysis of the torsional angles will reveal any conformational polymorphism.

Hypothetical Comparative Data Table

To facilitate a direct comparison, the key crystallographic data for each salt should be tabulated as shown below.

ParameterHydrochloride SaltHydrobromide SaltMesylate SaltTosylate Salt
Crystal System MonoclinicOrthorhombicTriclinicMonoclinic
Space Group P2₁/cPna2₁P-1C2/c
Unit Cell Dimensions
a (Å)ValueValueValueValue
b (Å)ValueValueValueValue
c (Å)ValueValueValueValue
α (°)9090Value90
β (°)Value90ValueValue
γ (°)9090Value90
Volume (ų)ValueValueValueValue
Density (calculated) (g/cm³)ValueValueValueValue
Primary H-Bonding Motif ChainSheetDimerChain

Conclusion

The systematic study of the crystal structures of different salts of an API is a critical component of modern drug development. This guide has provided a detailed, practical framework for the synthesis, crystallization, and comparative structural analysis of 3,4-diamino-5-phenylpyridine salts. By understanding the principles behind each experimental step and by conducting a thorough analysis of the resulting crystal structures, researchers can gain invaluable insights into the solid-state properties of this important molecular scaffold and make informed decisions in the formulation and development of new therapeutic agents.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. In Topics in Current Chemistry (Vol. 198, pp. 163–208). Springer.
  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380–388. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
Comparative

HPLC Method Validation for Purity Testing of Aminopyridine Derivatives: A Comparative Guide

Executive Summary: The "Polarity Trap" in Aminopyridine Analysis Aminopyridine derivatives (e.g., 4-Aminopyridine/Fampridine , 3,4-Diaminopyridine ) are critical potassium channel blockers used in treating Multiple Scler...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Aminopyridine Analysis

Aminopyridine derivatives (e.g., 4-Aminopyridine/Fampridine , 3,4-Diaminopyridine ) are critical potassium channel blockers used in treating Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS). However, their physicochemical nature—small, highly polar, and basic (pKa ~9)—presents a significant chromatographic challenge often described as the "Polarity Trap."

Standard Reversed-Phase (RP) C18 methods often fail to retain these compounds, leading to elution near the void volume (


) where ion suppression and matrix interference are highest. To counter this, analysts historically rely on Ion-Pairing (IP) Chromatography . While effective for retention, IP reagents are "sticky," degrade column lifetime, and are incompatible with Mass Spectrometry (MS).

This guide objectively compares the industry-standard Ion-Pairing RP-HPLC against the modern alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) . We demonstrate why HILIC is increasingly becoming the preferred methodology for high-sensitivity purity profiling, particularly for detecting genotoxic impurities.

Comparative Analysis: HILIC vs. Ion-Pairing RP-HPLC[1][2]

The following comparison evaluates the two dominant methodologies for aminopyridine purity testing.

Method A: The Traditional Standard (Ion-Pairing RP-HPLC)
  • Mechanism: Uses an anionic ion-pairing reagent (e.g., Sodium Octanesulfonate) to form a neutral hydrophobic complex with the protonated aminopyridine, allowing retention on a hydrophobic C18 stationary phase.

  • Status: Commonly cited in pharmacopeias (e.g., USP).

  • Limitations: Long equilibration times; "Memory effect" on columns; Incompatible with LC-MS due to source contamination; Potential saturation of active sites at high API concentrations.

Method B: The Modern Alternative (HILIC)
  • Mechanism: Partitions the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., Silica or Amide) using a high-organic mobile phase.

  • Advantages: Excellent retention of polar bases without IP reagents; High sensitivity (organic-rich mobile phase enhances desolvation in MS); Orthogonal selectivity to RP-HPLC.

Performance Metrics Comparison
FeatureMethod A: Ion-Pairing RP-HPLCMethod B: HILIC (Recommended)Method C: Base-Deactivated C18 (High pH)
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Unbonded Silica or Amide (e.g., Zorbax Silica)High-pH stable C18 / Hybrid
Mobile Phase Buffer + IP Reagent + MeOH/ACNACN (80-95%) + Ammonium Formate Buffer10mM Ammonium Bicarbonate (pH 10) + ACN
Genotoxin LOD Moderate (~0.05%)Superior (< 0.01%) Good
MS Compatibility No (Reagent suppression)Yes (Volatile buffers)Yes
Equilibration Slow (> 1 hour)Fast (15-20 mins)Moderate
Peak Shape Sharp, but risk of tailing if IP load is lowSymmetrical (if buffer strength is adequate)Excellent for bases

Critical Insight: Recent studies indicate that in IP-HPLC, high concentrations of the main drug (Fampridine) can saturate the column's ionic sites, leading to poor resolution of trace impurities. HILIC avoids this saturation mechanism, providing linear response even at high loadings [1].

Decision Framework: Selecting the Right Method

The following logic flow illustrates when to deploy HILIC versus Traditional IP-RP methods.

MethodSelection Start Start: Aminopyridine Purity Analysis IsMS Is MS Detection Required? Start->IsMS TraceImp Are Trace/Genotoxic Impurities (< 0.05%) a concern? IsMS->TraceImp No HILIC RECOMMENDATION: HILIC Method (High Sensitivity, MS Compatible) IsMS->HILIC Yes Routine Is this for Routine QC (UV only, existing IP method)? TraceImp->Routine No TraceImp->HILIC Yes (Better LOD) IPRP RECOMMENDATION: Ion-Pairing RP-HPLC (Robust, Pharmacopeial Alignment) Routine->IPRP Yes ModRP ALTERNATIVE: High pH RP-HPLC (If column allows pH > 10) Routine->ModRP No (New Method Dev)

Figure 1: Decision tree for selecting the optimal chromatographic mode for aminopyridine derivatives.

Validated Experimental Protocol (HILIC Focus)

This protocol outlines a self-validating HILIC system suitable for Fampridine (4-AP) and 3,4-Diaminopyridine purity testing, specifically targeting the separation of related substances (e.g., 2-aminopyridine, nitropyridine impurities).

Chromatographic Conditions[3][4][5][6][7][8][9][10][11][12][13][14]
  • Column: Silica or Amide HILIC Column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Mode: 90% B : 10% A. (Adjust B between 85-95% to tune retention).

  • Flow Rate: 1.0 mL/min.[2][1][3]

  • Temperature: 25°C.

  • Detection: UV at 262 nm (Fampridine max) or 280 nm.

Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (90:10 v/v). Crucial: The sample solvent must match the mobile phase strength to prevent peak distortion.

  • Stock Solution: 1.0 mg/mL of API in diluent.

  • Impurity Spike: Prepare known impurities (e.g., 2-chloropyridine) at 0.1% level relative to API.

Validation Workflow (ICH Q2 R1/R2)

The following diagram details the mandatory validation lifecycle steps to ensure data integrity.

ValidationWorkflow cluster_0 Phase 1: System Suitability cluster_1 Phase 2: Performance cluster_2 Phase 3: Limits SST Inj. 5x Standard RSD < 2.0% Tailing < 1.5 Specificity Specificity (Peak Purity/Resolution) SST->Specificity Linearity Linearity (r² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 90-110%) Linearity->Accuracy LOD LOD/LOQ (S/N 3:1 & 10:1) Accuracy->LOD Robustness Robustness (Flow/Temp/pH) LOD->Robustness

Figure 2: Step-by-step validation workflow compliant with ICH Q2 guidelines.

Key Validation Parameters & Acceptance Criteria
ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject Diluent, Placebo, API, and Spiked Sample.No interference at retention time of API. Resolution (

) > 1.5 between impurities.[4]
Linearity 5 levels from LOQ to 150% of nominal concentration.Correlation coefficient (

)

0.999.[5][6][1]
Accuracy Spike impurities into placebo at 50%, 100%, 150% levels.Mean recovery 90.0% – 110.0%.
Sensitivity (LOQ) Determine concentration where S/N

10.
Target:

0.05% (0.5 µg/mL for a 1 mg/mL method).
Robustness Vary Flow (±0.1 mL/min), Organic % (±2%).System suitability parameters remain within limits.

Troubleshooting & Expert Tips

The "Double Peak" Phenomenon
  • Cause: In HILIC, injecting a sample dissolved in 100% water (a "strong" solvent in HILIC) disrupts the partitioning mechanism at the column head.

  • Solution: Always dissolve samples in a high-organic diluent (e.g., 90% ACN).

pH Control is Critical
  • Aminopyridines are basic.[2] If the mobile phase pH is too close to the pKa, you may see split peaks.

  • HILIC Tip: Use Ammonium Acetate or Formate buffers. The ionic strength (10-20 mM) is vital to mask silanols and ensure good peak shape.

Column Equilibration
  • HILIC: Requires longer equilibration than RP (approx. 20-30 column volumes) to establish the water layer on the silica surface.

  • IP-RP: Requires very long equilibration (often overnight) to saturate the column with the ion-pairing reagent. Once used for IP, a column should be dedicated to that method.

References

  • Kumar, A., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Kovacs, B., et al. (2020).[7][6] HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica, 70, 465–482.[7][6] Available at: [Link]

  • Uges, D. R., & Bouma, P. (1981).[8] Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine.[8] Clinical Chemistry, 27(3), 437-40.[8] Available at: [Link]

  • Babu, C., et al. (2017). Development and validation of stability indicating reversed phase HPLC method for the determination of related substances in fampridine drug substance and tablet dosage forms. Asian Journal of Pharmaceutical and Clinical Research.[7][6] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Characterization of C5-Substituted Pyridine Intermediates

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of efficient and successful research. C5-substituted pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of efficient and successful research. C5-substituted pyridines are a prevalent motif in a vast array of pharmaceuticals and bioactive molecules, making the precise characterization of their synthetic intermediates a critical, yet often nuanced, task. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Significance of C5-Substitution in Pyridine Chemistry

The pyridine ring, a six-membered aromatic heterocycle, is a fundamental building block in medicinal chemistry.[1] Substitution at the C5-position, meta to the nitrogen atom, significantly influences the electronic properties and biological activity of the resulting molecule. The nature of the C5-substituent—be it electron-donating, electron-withdrawing, or a halogen—can modulate the reactivity, lipophilicity, and metabolic stability of the compound. Consequently, a thorough and comparative spectroscopic analysis is indispensable for confirming the identity and purity of these crucial intermediates.

A Comparative Overview of Spectroscopic Techniques

The characterization of C5-substituted pyridine intermediates relies on a synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to confident structural assignment. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The logical workflow for characterizing a novel C5-substituted pyridine intermediate typically begins with obtaining mass spectrometry data to confirm the molecular weight, followed by IR spectroscopy to identify key functional groups. Subsequently, detailed 1D and 2D NMR experiments are performed for unambiguous structural elucidation. UV-Vis spectroscopy is often employed to study the electronic properties of the molecule.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization MS Mass Spectrometry (Molecular Weight Confirmation) IR Infrared Spectroscopy (Functional Group Identification) MS->IR NMR NMR Spectroscopy (Structural Elucidation) IR->NMR UV_Vis UV-Vis Spectroscopy (Electronic Properties) NMR->UV_Vis

Caption: A typical workflow for the spectroscopic characterization of a novel C5-substituted pyridine intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

Causality Behind Experimental Choices in NMR

For C5-substituted pyridines, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical environments. For complex structures or to confirm assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for pyridine derivatives, which are basic, the use of a non-polar solvent can sometimes lead to better resolution of the aromatic protons.[2] In some cases, using a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be necessary for solubility.

Key ¹H NMR Signatures of C5-Substituted Pyridines

The substitution at the C5 position breaks the symmetry of the pyridine ring, resulting in three distinct aromatic proton signals. The chemical shifts of these protons are influenced by the electronic nature of the C5-substituent.

Substituent at C5H-2 (ortho to N)H-4 (para to N)H-6 (ortho to N)
-NO₂ (EWG)~9.5 ppm~8.8 ppm~9.2 ppm
-Cl (Halogen)~8.5 ppm~7.8 ppm~8.4 ppm
-H (Unsubstituted)~8.6 ppm~7.8 ppm~8.6 ppm
-NH₂ (EDG)~8.0 ppm~7.1 ppm~8.0 ppm

Note: These are approximate chemical shifts and can vary depending on the solvent and other substituents.

An electron-withdrawing group (EWG) like a nitro group (-NO₂) deshields the ring protons, shifting their signals downfield.[3] Conversely, an electron-donating group (EDG) like an amino group (-NH₂) shields the protons, causing an upfield shift.[4]

Detailed Experimental Protocol for ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the C5-substituted pyridine intermediate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and coupling constants to determine the connectivity of the protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Causality Behind Experimental Choices in IR

The choice of sampling technique depends on the physical state of the sample. For solid samples, the KBr pellet method is common, where a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a mulling agent like Nujol. For liquid samples or solutions, a liquid cell with IR-transparent windows (e.g., NaCl or KBr) is used. Attenuated Total Reflectance (ATR) is a modern technique that simplifies sampling for both liquids and solids.

Key IR Vibrational Frequencies for C5-Substituted Pyridines

The IR spectrum of a C5-substituted pyridine will exhibit characteristic absorptions for the pyridine ring and the C5-substituent.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Pyridine RingC=C and C=N stretching1600-1450
C-H aromatic stretching3100-3000
C-H out-of-plane bending900-690
-NO₂ Asymmetric N-O stretching1550-1500
Symmetric N-O stretching1360-1300
-C≡N C≡N stretching2240-2220
-C=O (ketone)C=O stretching1715-1680
-NH₂ N-H stretching3500-3300 (two bands)
-OH O-H stretching3600-3200 (broad)

The position of the C-H out-of-plane bending bands can be indicative of the substitution pattern on the pyridine ring.

Detailed Experimental Protocol for FT-IR (KBr Pellet Technique)
  • Sample Preparation:

    • Thoroughly dry high-purity, IR-grade potassium bromide (KBr) to remove any moisture.

    • In an agate mortar and pestle, grind 1-2 mg of the C5-substituted pyridine intermediate with approximately 100-200 mg of the dry KBr.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with no sample in the beam path.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices in MS

For the analysis of C5-substituted pyridine intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a commonly used technique.[5] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for the straightforward determination of the molecular weight. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Fragmentation Patterns of C5-Substituted Pyridines

The fragmentation of pyridine derivatives in the mass spectrometer is influenced by the nature and position of the substituents. Common fragmentation pathways involve the loss of the substituent or cleavage of the pyridine ring. For example, a 5-nitropyridine may show a characteristic loss of the nitro group (NO₂).[6]

Fragmentation_Pathway Illustrative Fragmentation of a C5-Substituted Pyridine M [M+H]⁺ (Molecular Ion) F1 [M+H - R]⁺ (Loss of Substituent) M->F1 -R F2 Ring Cleavage Fragments M->F2 Ring Cleavage

Caption: A simplified diagram showing potential fragmentation pathways for a C5-substituted pyridine in a mass spectrometer.

Detailed Experimental Protocol for LC-MS (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the C5-substituted pyridine intermediate (typically 1-10 µg/mL) in a suitable solvent, such as methanol or acetonitrile, that is compatible with the LC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System Setup:

    • Equilibrate the LC system with the chosen mobile phase. A common mobile phase for pyridine derivatives is a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature, to optimal values for the analyte.

    • Set the mass spectrometer to scan over a relevant m/z range to detect the expected molecular ion.

  • Data Acquisition and Analysis:

    • Inject the sample onto the LC column.

    • Acquire the mass spectral data as the compound elutes from the column.

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak ([M+H]⁺) and compare the measured m/z value with the calculated value for the expected molecular formula.

    • If MS/MS data is acquired, analyze the fragmentation pattern to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems.

Causality Behind Experimental Choices in UV-Vis

The choice of solvent is important in UV-Vis spectroscopy as it can influence the position and intensity of the absorption bands. Solvents such as ethanol, methanol, and hexane are commonly used as they are transparent in the UV-Vis region. The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

UV-Vis Absorption Characteristics of C5-Substituted Pyridines

The UV-Vis spectrum of pyridine exhibits absorption bands corresponding to π → π* and n → π* transitions.[7] The position and intensity of these bands are affected by substitution on the pyridine ring.[8] Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths. The extent of conjugation with the C5-substituent will also significantly impact the absorption spectrum.[9]

Substituent at C5λmax (nm)Notes
-H ~251, 257, 263Fine structure observed in non-polar solvents.
-Cl ~260Slight red shift compared to unsubstituted pyridine.
-NH₂ ~235, 305Significant red shift due to the electron-donating amino group.
-NO₂ ~265Moderate red shift.

Note: λmax values are approximate and can vary with the solvent.

Detailed Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the C5-substituted pyridine intermediate of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

    • Acquire a baseline spectrum with the solvent-filled cuvette in the beam path.

    • Acquire the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the sample, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Complementary Techniques for Unambiguous Characterization

While the four spectroscopic techniques discussed above are the workhorses for the characterization of C5-substituted pyridine intermediates, other techniques can provide valuable complementary information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[10][11] This can be particularly useful for confirming the regiochemistry of substitution and the stereochemistry of the compound.

Conclusion: An Integrated and Self-Validating Approach

The robust characterization of C5-substituted pyridine intermediates is not reliant on a single technique but on the thoughtful and integrated application of multiple spectroscopic methods. By understanding the principles behind each technique and making informed experimental choices, researchers can build a self-validating dataset that leads to the confident and accurate structural elucidation of these important synthetic intermediates. This comprehensive approach is fundamental to advancing drug discovery and development programs.

References

  • Central, J. S. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • ResearchGate. (2022). Synthesis and Characterization of a New Series of Poly-Substituted Pyridines Containing Benzimidazoles and Its Metallic Complex. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine.... Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ACS Publications. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. Retrieved from [Link]

  • Stanford University. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. Retrieved from [Link]

  • Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. Retrieved from [Link]

  • PubMed. (n.d.). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Retrieved from [Link]

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Comparative

Benchmark comparison of 5-phenyl analogs in potassium channel blocking

Benchmark Guide: 5-Phenylalkoxypsoralen Analogs for Kv1.3 Channel Blockade Executive Summary This guide serves as a technical benchmark for researchers investigating voltage-gated potassium channel 1.3 (Kv1.3) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmark Guide: 5-Phenylalkoxypsoralen Analogs for Kv1.3 Channel Blockade

Executive Summary

This guide serves as a technical benchmark for researchers investigating voltage-gated potassium channel 1.3 (Kv1.3) inhibitors.[1][2][3][4][5][6] Specifically, we analyze the 5-phenylalkoxypsoralen class—small-molecule inhibitors critical for targeting effector memory T cells (T_EM) in autoimmune pathologies.

While peptide toxins (e.g., ShK-186) offer picomolar potency, their clinical utility is often limited by immunogenicity and delivery challenges. This guide benchmarks the transition to small-molecule "5-phenyl" analogs, specifically contrasting the high-potency Psora-4 against its optimized derivative, PAP-1 , and the parent scaffold 5-Methoxypsoralen (5-MOP) .

The Benchmark: 5-Phenyl Analogs Compared

The "5-phenyl" designation refers to the critical lipophilic substitution at the C5 position of the psoralen scaffold. This side chain is the primary determinant of channel affinity and selectivity.

Comparative Performance Matrix
FeaturePsora-4 PAP-1 5-Methoxypsoralen ShK-186 (Control)
Chemical Name 5-(4-phenylbutoxy)psoralen5-(4-phenoxybutoxy)psoralen5-methoxypsoralenDalazatide (Peptide)
Kv1.3 Potency (IC₅₀) 3 nM 2 nM ~2000 nM~0.06 nM
Kv1.5 Potency (Cardiac) 7.7 nM45 nM>10 µM>100 nM
Selectivity (Kv1.3/Kv1.5) ~2.5-fold (Low)~23-fold (High) N/A>1000-fold
Mechanism C-type Inactivation StabilizerC-type Inactivation StabilizerPore Blocker (Weak)Pore Occlusion
Solubility Poor (Lipophilic)ModerateModerateHigh (Aqueous)
Primary Utility In vitro High-Potency ToolIn vivo Therapeutic LeadScaffold ControlPositive Control
Expert Analysis & Causality
  • The "5-Phenyl" Effect: The introduction of the phenyl ring at the end of the C5-alkoxy chain (as seen in Psora-4) allows the molecule to penetrate the hydrophobic fenestrations of the Kv1.3 pore. This creates a high-affinity anchor that the parent compound (5-MOP) lacks.

  • The PAP-1 Advantage (Selectivity): While Psora-4 is equipotent to PAP-1, it suffers from poor selectivity against Kv1.5 (the primary atrial potassium channel). Blocking Kv1.5 poses a risk of cardiac arrhythmia. PAP-1 replaces a methylene group with an oxygen atom (phenoxy vs. phenyl), altering the chain's flexibility and electronics. This subtle shift retains Kv1.3 affinity but significantly reduces Kv1.5 binding, making PAP-1 the superior candidate for in vivo autoimmune models.

Mechanistic Visualization

Understanding the downstream effect of Kv1.3 blockade is essential for experimental design. Blocking Kv1.3 hyperpolarizes the membrane, preventing the Calcium influx necessary for T-cell activation.

Kv1_3_Pathway Antigen Antigen Presentation (TCR Engagement) Depolarization Membrane Depolarization Antigen->Depolarization Kv13 Kv1.3 Channel (Efflux of K+) Depolarization->Kv13 Activates Hyperpolarization Membrane Hyperpolarization (Driving Force for Ca2+) Kv13->Hyperpolarization Maintains neg. potential CRAC CRAC Channel Opening (Ca2+ Influx) Hyperpolarization->CRAC Enables Ca2+ entry Calcineurin Calcineurin Activation CRAC->Calcineurin Increases Cytosolic Ca2+ NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Proliferation Cytokine Production (IL-2) & T-Cell Proliferation NFAT->Proliferation Blocker 5-Phenyl Analog (PAP-1 / Psora-4) Blocker->Kv13 BLOCKS Blocker->Hyperpolarization Prevents

Figure 1: The Kv1.3 signaling axis in Effector Memory T Cells. 5-phenyl analogs block the K+ efflux required to maintain the electrical driving force for Calcium entry, effectively silencing the immune response.

Validated Experimental Protocols

To replicate the benchmark data, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Objective: Determine IC₅₀ values for Kv1.3 vs Kv1.5 to assess selectivity.

  • Cell Preparation: Use L929 cells or CHO cells stably expressing hKv1.3 or hKv1.5.

  • Solutions:

    • Internal (Pipette): 145 mM KF, 10 mM EGTA, 10 mM HEPES, 2 mM MgCl₂, pH 7.2. (KF is used to suppress calcium-activated currents).

    • External (Bath): 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Voltage Protocol:

    • Hold membrane potential at -80 mV .[1]

    • Depolarize to +40 mV for 200 ms every 30 seconds.

    • Crucial Step: Kv1.3 exhibits C-type inactivation.[7] To accurately measure block by psoralens (which bind preferentially to the inactivated state), use a use-dependent protocol : Apply the pulse train during drug perfusion.

  • Data Acquisition:

    • Perfuse PAP-1 or Psora-4 (dissolved in DMSO, final concentration <0.1%) for 5-10 minutes.

    • Measure peak current amplitude at steady state.

    • Validation: Washout with drug-free buffer. Current should recover >80% for reversible blockers like PAP-1.

Protocol B: [³H]-Thymidine T-Cell Proliferation Assay

Objective: Functional validation of T-cell suppression.

  • Isolation: Isolate PBMCs from healthy donors using Ficoll-Paque density centrifugation.

  • Stimulation: Plate cells (1x10⁵/well) in RPMI-1640. Stimulate with anti-CD3 antibody (OKT3, 10 ng/mL) to mimic antigen presentation.

  • Treatment: Add serial dilutions of PAP-1 (100 pM – 10 µM).

    • Control: Include Cyclosporin A as a positive control for immunosuppression.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Pulse with 1 µCi [³H]-thymidine per well for the final 16 hours. Harvest and count via scintillation.

  • Analysis: Plot CPM vs. Log[Concentration]. A shift in the curve compared to vehicle indicates specific Kv1.3-mediated suppression.

Workflow Visualization: Screening Pipeline

Screening_Workflow cluster_Primary Phase 1: Electrophysiology cluster_Secondary Phase 2: Functional Assay Compound 5-Phenyl Analog Candidate Patch Whole-Cell Patch Clamp (hKv1.3 Cell Line) Compound->Patch Selectivity Selectivity Screen (hKv1.5, hERG) Patch->Selectivity If IC50 < 10nM Prolif T-Cell Proliferation (Anti-CD3 Stimulated) Selectivity->Prolif If Kv1.3/Kv1.5 > 20x Tox Cytotoxicity Assay (MTT/LDH) Prolif->Tox Decision Lead Candidate Selection Tox->Decision Non-toxic

Figure 2: Logical screening workflow for validating 5-phenyl analogs. Note the critical "Selectivity Gate" before functional testing to avoid cardiac liabilities.

References

  • Schmitz, A., et al. (2005). "Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases." Molecular Pharmacology.

  • Vennekamp, J., et al. (2004). "Kv1.3-blocking 5-phenylalkoxypsoralens: a new class of immunomodulators." Molecular Pharmacology.

  • Wulff, H., et al. (2007). "Strategies for the development of Kv1.3 blockers for autoimmune diseases." Current Opinion in Drug Discovery & Development.

  • Beeton, C., et al. (2006). "Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases." Proceedings of the National Academy of Sciences.

  • Azam, P., et al. (2007). "Topical application of the Kv1.3 blocker PAP-1 ameliorates allergic contact dermatitis."[4] Journal of Investigative Dermatology.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3,4-Diamino-5-phenylpyridine

An In-Depth Technical Guide for Laboratory Professionals As a novel compound with significant potential in various research and development applications, 3,4-Diamino-5-phenylpyridine demands a thorough understanding of i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound with significant potential in various research and development applications, 3,4-Diamino-5-phenylpyridine demands a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment when working with this and structurally similar aromatic amines.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a thorough risk assessment is paramount. Based on the toxicological data for 3,4-Diaminopyridine, it is prudent to assume that 3,4-Diamino-5-phenylpyridine presents similar hazards.

Assumed Hazard Profile:

  • Acute Toxicity: Fatal if swallowed or inhaled, and toxic in contact with skin.[2][3] Animal experiments with related compounds indicate that ingestion of even small amounts can be fatal or cause serious health damage.[1]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[1][2][3] Pyridine derivatives are known to cause local irritation upon contact with the cornea.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

  • Systemic Effects: Skin absorption may lead to systemic effects.[1] Exposure to aminopyridines can result in excitability to sound and touch, as well as an increased heart rate.[1]

This presumed hazard profile necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3,4-Diamino-5-phenylpyridine.[5] The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment Rationale
Handling Solids (weighing, transferring) - Chemical safety goggles- Face shield (if splash hazard exists)- Chemical-resistant gloves (Butyl rubber or PVA recommended)- Fully-buttoned lab coat- Respiratory protection (NIOSH-approved respirator)To prevent eye and skin contact with the powder and to avoid inhalation of airborne particles.[2][6] Nitrile gloves are not recommended for pyridine and its derivatives.[6]
Working with Solutions - Chemical splash goggles- Face shield- Chemical-resistant gloves (Butyl rubber or PVA recommended)- Chemical-resistant apron over a lab coat- Respiratory protection (if not in a fume hood)To protect against splashes to the eyes, face, and body.[7][8] The use of an apron provides an additional layer of protection against spills.
General Laboratory Operations - Chemical safety goggles- Lab coat- Appropriate chemical-resistant glovesTo provide a baseline of protection during all work in the laboratory where the chemical is present.

It is crucial to always consult the glove manufacturer's compatibility chart to ensure the chosen glove material provides adequate protection against the specific chemical being handled. [6]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All work with 3,4-Diamino-5-phenylpyridine, including handling of the solid and preparation of solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][6] This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated.[5][9]

  • Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[6]

Procedural Guidance: Step-by-Step to Safety

Adherence to established laboratory procedures is fundamental to safe handling.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE is essential to prevent cross-contamination.

Handling and Storage
  • Avoid Contact: Avoid all contact with the skin, eyes, and clothing.[10]

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[2]

  • Hygienic Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][9]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[6][10]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][6]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

In case of a spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material such as sand or diatomaceous earth.[9]

  • Collect the absorbed material into a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Decontamination and Disposal: A Responsible Conclusion

Proper decontamination and disposal are the final steps in ensuring laboratory safety and environmental responsibility.

Decontamination
  • Personal Decontamination: After handling the chemical, wash hands and any exposed skin thoroughly.

  • Equipment Decontamination: All glassware and equipment should be decontaminated. A triple rinse procedure is recommended for empty containers.[11] The rinsate should be collected as hazardous waste.

  • Work Area Decontamination: Clean the work area in the fume hood thoroughly after each use.

Waste Disposal

Waste containing 3,4-Diamino-5-phenylpyridine or its solutions must be treated as hazardous waste.[12]

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.[6]

  • Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[2][12] Incineration at high temperatures is a common disposal method for pyridine-containing waste.[12]

Disposal_Plan Start Waste Generation (Solid, Liquid, Contaminated PPE) Collect Collect in Labeled, Sealed, Compatible Container Start->Collect Store Store in Designated Hazardous Waste Area Collect->Store Dispose Arrange for Pickup by Certified Hazardous Waste Disposal Store->Dispose

Caption: A clear and compliant waste disposal plan is mandatory for all hazardous materials.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 3,4-Diamino-5-phenylpyridine, fostering a culture of safety and scientific excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,4-Diaminopyridine. Retrieved from [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Northwestern University. (n.d.). Triple Rinse Procedure. Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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